Dodecanedioate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H20O4-2 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dodecanedioate |
InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/p-2 |
InChI Key |
TVIDDXQYHWJXFK-UHFFFAOYSA-L |
SMILES |
C(CCCCCC(=O)[O-])CCCCC(=O)[O-] |
Canonical SMILES |
C(CCCCCC(=O)[O-])CCCCC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Dodecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecanedioic acid (DDDA), a saturated C12 α,ω-dicarboxylic acid, is a versatile chemical compound with significant industrial and research applications. Its unique molecular structure, featuring a long aliphatic chain capped by two carboxylic acid functional groups, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and an exploration of the reactivity and applications of DDDA.
Physical Properties of Dodecanedioic Acid
Dodecanedioic acid is typically a white crystalline solid or powder at room temperature.[1][2] The long hydrocarbon chain makes it a relatively non-volatile and stable compound. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of Dodecanedioic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C12H22O4 | [2][3] |
| Molecular Weight | 230.30 g/mol | [2][3] |
| Appearance | White crystalline powder or flakes | [2] |
| Melting Point | 127-129 °C | [2][4] |
| Boiling Point | 245 °C at 10 mmHg | [2][4] |
| Density | 1.15 g/cm³ | [4] |
| Flash Point | 220 °C | [4] |
| Vapor Pressure | 21 mmHg at 222 °C | [4] |
| Water Solubility | < 0.1 g/L at 20 °C | [4] |
| CAS Number | 693-23-2 | [3] |
Chemical Properties of Dodecanedioic Acid
The chemical behavior of dodecanedioic acid is dictated by its two carboxylic acid groups and the long methylene chain. It is a stable compound but is incompatible with strong oxidizing agents and reducing agents.[2][4] Thermal decomposition can lead to the release of carbon monoxide and carbon dioxide.[5]
Table 2: Chemical Properties of Dodecanedioic Acid
| Property | Value/Information | Reference(s) |
| pKa (Predicted) | 4.48 ± 0.10 | [4][6] |
| Solubility in Organic Solvents | Soluble in ethanol (0.1 g/mL), ether, hot methanol, hot toluene, and hot acetic acid. | [4][7] |
| Incompatible Materials | Strong oxidizing agents, reducing agents, bases. | [4][7] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2) upon thermal decomposition. | [5] |
| pH | 5 (aqueous suspension at 20 °C) | [4] |
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point range of a solid sample of dodecanedioic acid.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of dry dodecanedioic acid is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the closed end, to a height of about 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer with a rubber band or a dedicated holder, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital apparatus).
-
Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of dodecanedioic acid.
Determination of Solubility
Objective: To qualitatively determine the solubility of dodecanedioic acid in various solvents.
Methodology:
-
Preparation: A series of labeled test tubes are prepared, each containing a different solvent (e.g., water, ethanol, 5% NaOH, 5% NaHCO3, 5% HCl).
-
Sample Addition: To each test tube, approximately 25 mg of dodecanedioic acid is added.
-
Mixing: Each test tube is shaken vigorously for 10-20 seconds.
-
Observation: The miscibility of the solid in the solvent is observed. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. Partial dissolution is also noted.
-
Acid-Base Characterization:
-
Solubility in 5% NaOH and 5% NaHCO3 indicates that the compound is a strong organic acid.
-
Solubility in 5% NaOH but not in 5% NaHCO3 suggests a weak organic acid.
-
Solubility in 5% HCl indicates an organic base.
-
Reactivity and Applications
The dicarboxylic acid nature of DDDA allows it to undergo a variety of chemical reactions, making it a valuable monomer in the polymer industry and a precursor in organic synthesis.
Esterification
Dodecanedioic acid readily reacts with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form diesters. These diesters have applications as lubricants, plasticizers, and in fragrances.
Experimental Protocol for Diethyl Dodecanedioate Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dodecanedioic acid, a molar excess of ethanol (which also acts as the solvent), and a few drops of concentrated sulfuric acid are combined.
-
Reflux: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted DDDA, followed by a brine wash.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated to yield the crude diester, which can be further purified by distillation or chromatography.
Esterification of Dodecanedioic Acid
Caption: Reaction scheme for the synthesis of diethyl this compound.
Polyamide Formation
A major industrial application of dodecanedioic acid is in the synthesis of polyamides, such as Nylon 6,12. This is achieved through a condensation polymerization reaction with a diamine, typically hexamethylenediamine. The resulting polymer has high thermal stability and good mechanical properties.
Experimental Protocol for Nylon 6,12 Synthesis (Interfacial Polymerization):
-
Solution Preparation: Two immiscible solutions are prepared.
-
Aqueous Phase: Hexamethylenediamine is dissolved in an aqueous sodium hydroxide solution.
-
Organic Phase: Dodecanedioyl chloride (the acid chloride derivative of DDDA for higher reactivity) is dissolved in a non-polar organic solvent like cyclohexane.
-
-
Polymerization: The aqueous solution is placed in a beaker, and the organic solution is carefully layered on top, creating a distinct interface.
-
Nylon Formation: A polymer film of Nylon 6,12 forms at the interface. This film can be grasped with forceps and continuously drawn out as a "rope," with new polymer forming at the interface as the rope is removed.
-
Washing and Drying: The synthesized nylon rope is washed thoroughly with water and then a solvent like acetone to remove unreacted monomers and byproducts, and then left to dry.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and purity assessment of dodecanedioic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum of DDDA will show a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption peak will be present around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to be relatively simple. A triplet around 2.3 ppm corresponds to the protons on the carbons alpha to the carbonyl groups (-CH₂-COOH). A complex multiplet in the region of 1.2-1.6 ppm will be due to the other methylene protons in the long chain. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show a peak for the carbonyl carbon around 180 ppm. The carbons alpha to the carbonyls will appear around 34 ppm, and the other methylene carbons will have signals in the 24-29 ppm range.
-
Relationship between Properties and Applications
Caption: Logical diagram showing the relationship between the structural properties of DDDA and its main applications.
This technical guide provides a foundational understanding of the physical and chemical properties of dodecanedioic acid. The detailed protocols and data presented are intended to be a valuable resource for researchers and professionals working with this important dicarboxylic acid.
References
- 1. columbuschemical.com [columbuschemical.com]
- 2. chembk.com [chembk.com]
- 3. valsynthese.ch [valsynthese.ch]
- 4. 693-23-2 CAS MSDS (Dodecanedioic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Dodecanedioic acid, dimethyl ester [webbook.nist.gov]
Dodecanedioic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Core Properties, Synthesis, and Applications of Dodecanedioic Acid
Introduction
Dodecanedioic acid (DDDA), a saturated dicarboxylic acid with a 12-carbon chain, is a versatile chemical compound with significant industrial and research applications. Its bifunctional nature, stemming from the two carboxylic acid groups, allows it to serve as a monomer in polymerization reactions and as a linker molecule in more complex chemical structures. This technical guide provides a comprehensive overview of dodecanedioic acid, including its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in pharmaceutical and drug development research.
CAS Number: 693-23-2[1]
IUPAC Nomenclature: Dodecanedioic acid[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of dodecanedioic acid is essential for its application in research and development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H22O4 | [2] |
| Molar Mass | 230.30 g/mol | [2] |
| Melting Point | 127-129 °C | [2][3] |
| Boiling Point | 245 °C at 10 mmHg | [2][3] |
| Density | 1.15 g/cm³ | [2] |
| Water Solubility | < 0.1 g/L (20 °C) | [2][3] |
| pKa | 4.48 ± 0.10 (Predicted) | [2] |
| LogP | 3.2 at 25 °C | [2] |
| Appearance | White crystalline powder or flakes | [3] |
Synthesis of Dodecanedioic Acid
Dodecanedioic acid can be synthesized through both traditional chemical methods and more sustainable biotechnological routes.
Chemical Synthesis
A common industrial method for the synthesis of dodecanedioic acid involves the oxidation of cyclododecane, which is typically derived from butadiene.[1] A detailed two-step experimental protocol is outlined below.
Step 1: Hydrogenation
-
Materials: 200 g of 1,2-dihydroxy-5,9-cyclododecene, 3.0 g of 30% Ni-SiO2 hydrogenation catalyst.
-
Apparatus: 1 L autoclave.
-
Procedure:
-
The raw material and catalyst are added to the autoclave.
-
The autoclave is purged with nitrogen to remove air.
-
A mixed gas of hydrogen and nitrogen (1:3 ratio) is introduced into the reactor.
-
The reaction is carried out at a temperature of 160 °C and a pressure of 0.6 MPa for 2 hours.
-
After the reaction, the catalyst is removed by filtration or centrifugation. The resulting product mixture is used directly in the subsequent oxidation step.
-
-
Results: The conversion rate of the raw material is reported to be 99.9%.
Step 2: Oxidation
-
Materials: The reaction solution from the hydrogenation step, 244 g of acetic acid, 3 g of methanesulfonic acid, 207.8 g of 50% hydrogen peroxide.
-
Apparatus: 1 L reactor.
-
Procedure:
-
The hydrogenation product solution, acetic acid, and methanesulfonic acid are placed in the reactor.
-
50% hydrogen peroxide is added dropwise over 1 hour at a temperature of 85 °C.
-
The reaction mixture is stirred for an additional 0.5 hours, during which dodecanedioic acid precipitates.
-
The reaction mixture is cooled to room temperature, and the solid product is filtered.
-
-
Results: The conversion rate of the oxidation reaction is 100%, with the solid product comprising 94.3% dodecanedioic acid.
Biological Synthesis
Biotechnological production of dodecanedioic acid offers a more sustainable alternative to chemical synthesis, often utilizing renewable feedstocks.
Microbial Fermentation: Strains of the yeast Candida tropicalis have been effectively used to produce dodecanedioic acid from n-dodecane or fatty acids.[4] By optimizing process parameters such as pH and substrate feeding, a final concentration of 66 g/L has been achieved in a bioreactor system using dodecanoic acid methyl ester derived from coconut oil.[4]
Enzymatic Cascade: A multi-enzymatic cascade has been developed in E. coli for the production of dodecanedioic acid from linoleic acid. This system utilizes a lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and a double-bond reductase to achieve high productivity.
Applications in Drug Development
The bifunctional nature of dodecanedioic acid makes it a valuable building block in the design of drug delivery systems and other pharmaceutical applications.
Polymers for Controlled Release
Dicarboxylic acids are key components in the synthesis of biodegradable polymers used for controlled drug release. Polyesters and polyamides synthesized from monomers like dodecanedioic acid can form matrices that encapsulate therapeutic agents. The degradation of these polymers in the body leads to a sustained release of the drug over an extended period, which can improve patient compliance and reduce side effects.
Linkers in Drug Conjugates
Dodecanedioic acid can function as a flexible linker to connect a targeting moiety, such as an antibody, to a cytotoxic drug in an antibody-drug conjugate (ADC). The length and chemical nature of the linker are critical for the stability of the ADC in circulation and the efficient release of the drug at the target site. The long aliphatic chain of dodecanedioic acid can provide spatial separation between the antibody and the drug, potentially reducing steric hindrance and improving the efficacy of the conjugate.
Chemical Synthesis Pathway of Dodecanedioic Acid
The following diagram illustrates a common chemical synthesis pathway for dodecanedioic acid starting from cyclododecene.
Caption: Chemical synthesis of Dodecanedioic Acid from Butadiene.
Conclusion
Dodecanedioic acid is a valuable dicarboxylic acid with well-established industrial applications and growing potential in the field of drug development. Its defined physicochemical properties and versatile reactivity make it an attractive component for the design of advanced materials, including polymers for controlled drug release and linkers for targeted therapies. As research continues to advance, the application of dodecanedioic acid and its derivatives is expected to expand, particularly in the development of innovative pharmaceutical formulations and drug delivery systems.
References
- 1. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 2. 693-23-2 CAS MSDS (Dodecanedioic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Traditional chemical synthesis of dodecanedioic acid from butadiene
An In-depth Technical Guide to the Traditional Chemical Synthesis of Dodecanedioic Acid from Butadiene
For Researchers, Scientists, and Drug Development Professionals
Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a crucial monomer in the production of high-performance polymers such as Nylon 6,12, polyamides, polyesters, and adhesives.[1][2] It also finds applications as a corrosion inhibitor, surfactant, and in the formulation of coatings and fragrances.[1] While biotechnological routes using renewable feedstocks are emerging, the traditional synthesis, originating from butadiene, remains a cornerstone of its industrial production.[1][3] This guide provides a detailed technical overview of the multi-step chemical process for converting butadiene into dodecanedioic acid.
The traditional synthesis is a four-step process:
-
Cyclotrimerization of Butadiene: Three molecules of 1,3-butadiene are catalytically converted to 1,5,9-cyclododecatriene (CDT).
-
Hydrogenation of 1,5,9-Cyclododecatriene: The CDT is fully saturated to form cyclododecane (CDAN).
-
Oxidation of Cyclododecane: CDAN is oxidized to a mixture of cyclododecanol (CDA) and cyclododecanone (CDK).
-
Nitric Acid Oxidation: The CDA/CDK mixture is oxidized to yield the final product, dodecanedioic acid (DDDA).[2]
This document details the experimental protocols, reaction parameters, and quantitative performance metrics for each stage of this established industrial process.
Step 1: Cyclotrimerization of 1,3-Butadiene to 1,5,9-Cyclododecatriene (CDT)
The synthesis begins with the cyclotrimerization of 1,3-butadiene, a process typically catalyzed by a Ziegler-Natta system.[4] The most common catalyst system consists of titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst, such as ethylaluminum sesquichloride (EASC).[5][6] This reaction selectively produces 1,5,9-cyclododecatriene, primarily as a mixture of isomers.
Experimental Protocol
A continuous process for the cyclotrimerization of butadiene can be performed in a cascade of reactors.[6]
-
Feed Preparation: Prepare separate feed streams. The first stream contains 1,3-butadiene. A second stream contains the solvent (e.g., benzene or toluene), dried to a water content of approximately 15 ppm.[6] A third stream contains TiCl₄ dissolved in the solvent, and a fourth contains ethylaluminum sesquichloride (EASC) also dissolved in the solvent.[6]
-
Reaction: Continuously feed the streams into the first reactor of the cascade. Maintain the reaction temperature between 40°C and 80°C and a pressure of approximately 2 bar.[4][7] The molar ratio of the aluminum compound to the titanium compound is typically maintained between 5:1 and 15:1.[8]
-
Catalyst Quenching: At the end of the reaction, the catalyst is deactivated, often by the addition of methanol.[7]
-
Work-up and Purification: The reaction mixture is filtered. The resulting crude product, containing CDT, byproducts (like 1,5-cyclooctadiene and 4-vinylcyclohexene), higher oligomers, and solvent, is separated by distillation to isolate CDT with a purity of ≥99%.[5][6]
Quantitative Data: Butadiene Trimerization
| Parameter | Value | Catalyst System | Solvent | Reference |
| Butadiene Conversion | >95% | TiCl₄ / EASC | Benzene | [6] |
| CDT Selectivity | 87.2% - 90.2% | TiCl₄ / EASC | Benzene | [6] |
| C₈ Isomers Selectivity | 3.9% - 5.4% | TiCl₄ / EASC | Benzene | [6] |
| CDT Yield | 93% | Nitrogen-Ligand Supported Ti / EASC | Toluene | [9] |
| Reaction Temperature | 30°C - 80°C | TiCl₄ / Alkylaluminum | Benzene, Toluene | [7] |
| Reaction Pressure | ~2 bar | Ziegler-Natta | - | [4] |
Step 2: Hydrogenation of 1,5,9-Cyclododecatriene to Cyclododecane (CDAN)
In the second step, the three double bonds of 1,5,9-cyclododecatriene are fully saturated through catalytic hydrogenation to produce cyclododecane. This is a high-yield reaction typically performed at elevated temperature and pressure.
Experimental Protocol
The hydrogenation of CDT is carried out via a liquid-phase process.[10]
-
Reactor Charging: The 1,5,9-cyclododecatriene is charged into a high-pressure autoclave. A hydrogenation catalyst, typically Raney Nickel, is added.[4]
-
Hydrogenation: The reactor is sealed and purged with an inert gas like nitrogen before being pressurized with hydrogen gas. The reaction is conducted at a temperature of 170°C - 200°C and a pressure of 10 - 28 bar.[4][10]
-
Monitoring: The reaction is monitored until the uptake of hydrogen ceases, indicating complete saturation of the double bonds.
-
Catalyst Removal: After cooling and depressurization, the reaction mixture is filtered to remove the solid catalyst. The resulting liquid is high-purity cyclododecane, which can be used in the next step without further purification.
Quantitative Data: CDT Hydrogenation
| Parameter | Value | Catalyst | Temperature | Pressure | Reference |
| Cyclododecane Yield | Up to 99.9% | Pd/Al₂O₃ | Up to 140°C | Up to 12 atm | [11] |
| Reaction Temperature | 170°C - 180°C | Raney Nickel | - | - | [4] |
| Reaction Pressure | 26 - 28 bar | Raney Nickel | - | - | [4] |
Step 3: Air Oxidation of Cyclododecane to Cyclododecanol/Cyclododecanone (CDA/CDK)
This step involves the liquid-phase oxidation of cyclododecane using air. A key feature of this process is the use of boric acid, which serves to protect the initially formed cyclododecanol from over-oxidation by converting it into a more stable borate ester.[12] This significantly improves the selectivity towards the desired alcohol and ketone mixture.
Experimental Protocol
The oxidation of cyclododecane is a controlled process where conversion is deliberately kept low to maximize selectivity.[10][13]
-
Reaction Setup: High-purity cyclododecane (containing <0.3 wt% cyclododecanone) is mixed with 2.0-6.5 wt% boric acid in a reactor.[13]
-
Oxidation: Air (or an oxygen-containing gas with 7-21 mol% O₂) is bubbled through the liquid reaction mixture at a temperature of 155°C - 170°C and atmospheric pressure.[10][13] The reaction is continued until a conversion of 5-25% is achieved.[13]
-
Hydrolysis: The resulting reaction mixture, containing unreacted cyclododecane and cyclododecyl borate esters, is treated with hot water to hydrolyze the esters, releasing cyclododecanol and regenerating boric acid.[12]
-
Separation: The organic phase is separated from the aqueous phase. Unreacted cyclododecane is removed by vacuum distillation and recycled. The remaining product is a mixture composed primarily of cyclododecanol (CDA) and cyclododecanone (CDK).[12]
Quantitative Data: Cyclododecane Oxidation
| Parameter | Value | Catalyst | Temperature | Conversion | Reference |
| Selectivity to CDA/CDK | >90% | Boric Acid | 155°C - 170°C | 5-25% | [13] |
| CDA in Product Mix | 80-90% | Boric Acid | 160°C - 180°C | - | [4] |
| CDK in Product Mix | 10-20% | Boric Acid | 160°C - 180°C | - | [4] |
| CDA Yield | ~80% | Boric Acid | - | - | [12] |
Step 4: Oxidation of CDA/CDK Mixture to Dodecanedioic Acid (DDDA)
The final step is the oxidative cleavage of the C12 ring of the cyclododecanol and cyclododecanone mixture to form the linear dodecanedioic acid. This is a vigorous oxidation reaction, most commonly performed using nitric acid.
Experimental Protocol
-
Reaction: The mixture of cyclododecanol and cyclododecanone is reacted with nitric acid. This reaction is often catalyzed by the addition of copper and vanadium compounds.[4]
-
Crystallization: Upon completion of the reaction, the mixture is cooled. Dodecanedioic acid, being a solid with limited solubility in the reaction medium at lower temperatures, crystallizes out of the solution.[14]
-
Purification: The crystallized DDDA is collected by filtration. It is then washed with cold water to remove residual nitric acid and soluble byproducts.[4] The solid product is subsequently dried. This process can yield DDDA with a purity exceeding 99%.[4] The filtrate may be processed further to recover smaller dicarboxylic acids that are formed as byproducts.[4]
Quantitative Data: Final Oxidation to DDDA
| Parameter | Value | Oxidizing Agent | Catalyst | Reference |
| DDDA Yield (from CDA) | 88% | Nitric Acid | Copper, Vanadium | [4] |
| Combined Acid Yield (from CDK) | ~94% | Nitric Acid | Copper, Vanadium | [4] |
| DDDA Purity | >99% | Nitric Acid | Copper, Vanadium | [4] |
| DDDA Yield (from specific diol) | 93.1% | Hydrogen Peroxide / Acetic Acid | Methanesulfonic acid | [14] |
Summary
The traditional chemical synthesis of dodecanedioic acid from butadiene is a robust, multi-stage process that has been optimized for industrial-scale production. It begins with the precise catalytic trimerization of a C4 building block into a C12 carbocycle, followed by saturation and a two-step oxidative ring-opening to yield the final linear dicarboxylic acid. While each step presents unique challenges, from catalyst sensitivity in the first stage to the control of selectivity in the third, the overall pathway is a well-established and efficient method for producing high-purity DDDA, a vital component for the polymer industry.
References
- 1. DODECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. EP2407444A2 - Process for the preparation of dodecanedioic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8168841B2 - Process for preparing cyclododecatriene - Google Patents [patents.google.com]
- 7. US3636174A - Process for preparing cyclododecatriene - Google Patents [patents.google.com]
- 8. US3655795A - Trimerization of butadiene - Google Patents [patents.google.com]
- 9. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. onepetro.org [onepetro.org]
- 13. US3419615A - Production of cyclododecanol and cyclododecanone - Google Patents [patents.google.com]
- 14. Dodecanedioic acid synthesis - chemicalbook [chemicalbook.com]
Dodecanedioate: A Comprehensive Review of its Metabolism, Biological Roles, and Therapeutic Potential
An In-depth Technical Guide to Dodecanedioate as a Human Metabolite
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (DDDA), a 12-carbon α,ω-dicarboxylic acid, is emerging as a significant human metabolite with considerable therapeutic and performance-enhancing potential.[1][2] Naturally found in the protective polymers of fruits and leaves, DDDA is also an endogenous product of a minor fatty acid metabolism pathway in the liver and kidneys known as ω-oxidation.[3][4][5] Unlike conventional medium-chain fatty acids, which are primarily metabolized in the liver, DDDA can be utilized directly by multiple organs, including muscle and brain, positioning it as a unique energy source.[2] Its metabolic properties, particularly its role as an insulin-independent fuel that enhances metabolic flexibility, have sparked interest in its application for metabolic disorders such as type 2 diabetes, obesity, and metabolic dysfunction-associated steatohepatitis (MASH).[3][4][6] This guide provides a detailed examination of the metabolism, physiological functions, and analytical methodologies related to this compound.
Metabolism of this compound
This compound is an aliphatic dicarboxylic acid with carboxylic acid groups at both ends of its 12-carbon chain.[1] Its metabolism is distinct from that of monocarboxylic fatty acids and is central to its biological effects.
Endogenous Production and Dietary Intake
Dicarboxylic acids like DDDA are generated endogenously in the liver and kidney through ω-oxidation of fatty acids.[3][5] This pathway, occurring in the endoplasmic reticulum, serves to process excess fatty acids when mitochondrial β-oxidation is saturated.[5] Orally administered DDDA is absorbed and escapes significant first-pass metabolism in the liver, allowing for its distribution and utilization by numerous tissues, including the liver, kidney, muscle, heart, and brain.[3][5]
Catabolic Pathways
Once in the cell, DDDA is catabolized primarily through β-oxidation, which occurs in both peroxisomes and mitochondria.
-
Peroxisomal β-Oxidation: Dicarboxylic acids are preferentially oxidized in peroxisomes.[5] In tissues with high expression of the acyl-CoA oxidase-1 (ACOX1) enzyme, DDDA is chain-shortened to the Krebs cycle intermediate, succinyl-CoA.[3]
-
Mitochondrial β-Oxidation: In tissues with lower peroxisomal capacity, DDDA can be oxidized by mitochondria.[3] The transport of long-chain dicarboxylic acids into the mitochondrial matrix may involve the carnitine shuttle, a system critical for long-chain monocarboxylic fatty acids.[1][7][8] Deficiencies in carnitine palmitoyltransferase I (CPT IA), a key enzyme in this shuttle, are associated with high urinary levels of DDDA, suggesting CPT IA plays a role in its mitochondrial uptake after initial shortening in peroxisomes.[1][9]
A key feature of DDDA metabolism is that it does not require or stimulate insulin secretion, allowing it to serve as a fuel source without inhibiting lipolysis, which typically occurs after glucose ingestion.[3][10] The β-oxidation of DDDA produces succinic acid, a gluconeogenic substrate.[3]
References
- 1. hmdb.ca [hmdb.ca]
- 2. compoundsolutions.com [compoundsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]
- 6. compoundsolutions.com [compoundsolutions.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Showing Compound Dodecanedioic acid (FDB022148) - FooDB [foodb.ca]
- 10. Dodecanedioic acid overcomes metabolic inflexibility in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Characteristics of Dodecanedioate in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dodecanedioate (dodecanedioic acid, DDDA), a C12 α,ω-dicarboxylic acid. Understanding the solubility of this compound is critical for its application in various fields, including polymer synthesis, lubricants, and potentially in drug delivery systems. This document outlines quantitative solubility data in both aqueous and organic media, details common experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.
Executive Summary
Dodecanedioic acid is characterized by its long hydrocarbon chain, making it sparingly soluble in water, particularly at lower temperatures.[1][2] Its solubility in aqueous solutions increases with a rise in temperature. Conversely, DDDA exhibits significantly higher solubility in a range of organic solvents, a characteristic attributed to the nonpolar nature of its twelve-carbon backbone.[1] The solubility is influenced by the polarity of the solvent and its capacity for hydrogen bonding with the carboxylic acid groups of DDDA.
Quantitative Solubility Data
The following tables summarize the experimentally determined solubility of dodecanedioic acid in various solvents at different temperatures.
Solubility in Aqueous Solution
Dodecanedioic acid's solubility in water is limited. The data below is derived from studies on dicarboxylic acids and provides an estimate of its aqueous solubility.
| Temperature (°C) | Molar Solubility (mol/L) |
| 35 | 0.074 |
| 45 | 0.169 |
| 55 | 0.370 |
Data adapted from Davies, M., & Griffiths, D. M. (1953). The solubilities of dicarboxylic acids in benzene and aqueous solutions. Transactions of the Faraday Society. The maximum difference between duplicated determinations was reported to be ± 1.0% for C12 acid.[3]
Solubility in Organic Solvents
The mole fraction solubility of dodecanedioic acid in several common organic solvents has been determined across a range of temperatures. At a given temperature, the order of solubility is ethanol > acetic acid > acetone > butanone > 3-pentanone > ethyl acetate.[1]
| Temperature (K) | Ethanol | Acetic Acid | Acetone | Butanone | 3-Pentanone | Ethyl Acetate |
| 288.15 | 0.0418 | 0.0315 | 0.0268 | 0.0212 | 0.0185 | 0.0153 |
| 293.15 | 0.0523 | 0.0398 | 0.0336 | 0.0268 | 0.0234 | 0.0195 |
| 298.15 | 0.0651 | 0.0498 | 0.0421 | 0.0338 | 0.0296 | 0.0248 |
| 303.15 | 0.0807 | 0.0621 | 0.0525 | 0.0424 | 0.0373 | 0.0314 |
| 308.15 | 0.0996 | 0.0771 | 0.0651 | 0.0529 | 0.0468 | 0.0395 |
| 313.15 | 0.1225 | 0.0954 | 0.0805 | 0.0656 | 0.0583 | 0.0493 |
| 318.15 | 0.1498 | 0.1176 | 0.0991 | 0.0811 | 0.0723 | 0.0613 |
| 323.15 | 0.1824 | 0.1444 | 0.1215 | 0.0998 | 0.0892 | 0.0758 |
Data sourced from Zhang, H., et al. (2014). Measurement and correlation of solubility of dodecanedioic acid in different pure solvents from T=(288.15 to 323.15)K. The Journal of Chemical Thermodynamics, 68, 270-274.
Experimental Protocols
The following are detailed methodologies for two common techniques used to determine the solubility of compounds like this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus:
-
Dodecanedioic acid (solute)
-
Solvent of interest
-
Conical flask with stopper
-
Thermostatic water bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Pipettes
-
Evaporating dish
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of dodecanedioic acid to a known volume of the solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the flask and place it in a thermostatic water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature. Filter the solution to remove any suspended solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dodecanedioic acid.
-
Mass Determination: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The solubility can be calculated from the mass of the dissolved solute and the volume of the solvent used.
Static Analytic Method
The static analytic method is a precise technique for determining solubility, particularly for systems where the composition of the saturated solution is analyzed without evaporation.
Materials and Apparatus:
-
Dodecanedioic acid (solute)
-
Solvent of interest
-
Jacketed glass vessel with a stirrer
-
Thermostatic circulator
-
Analytical balance
-
Sampling device (e.g., syringe with a filter)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)
Procedure:
-
System Setup: Place a known mass of the solvent into the jacketed glass vessel. Connect the vessel to a thermostatic circulator to maintain a constant temperature.
-
Preparation of Saturated Solution: Add an excess of dodecanedioic acid to the solvent in the vessel. Stir the mixture continuously to facilitate dissolution and ensure a homogeneous solution.
-
Equilibration: Allow the system to equilibrate at the set temperature for several hours. The presence of undissolved solid should be maintained throughout the experiment.
-
Sampling: Stop the stirring and allow the solid to settle. Withdraw a sample of the clear supernatant using a syringe fitted with a filter. The sampling device should be pre-thermostated to the experimental temperature to prevent precipitation.
-
Concentration Analysis: Accurately weigh the collected sample and analyze its composition using a suitable analytical technique to determine the concentration of dodecanedioic acid.
-
Data Collection: Repeat the sampling and analysis at different temperatures to obtain a solubility curve.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A flowchart of the experimental process for determining solubility.
References
Spectroscopic Analysis of Dodecanedioic Acid: A Technical Guide for Researchers
An in-depth examination of the structural elucidation of dodecanedioic acid utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides detailed experimental protocols, data interpretation, and workflow visualizations to support researchers, scientists, and drug development professionals.
Dodecanedioic acid (DDDA), a dicarboxylic acid with the chemical formula C₁₂H₂₂O₄, is a versatile molecule with applications in various fields, including the synthesis of polymers, lubricants, and pharmaceuticals. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its production. This technical guide outlines the spectroscopic analysis of dodecanedioic acid using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Principles of Spectroscopic Analysis
Molecular spectroscopy is the study of the interaction of electromagnetic radiation with matter. Both NMR and IR spectroscopy provide unique insights into the structure of a molecule.
-
NMR Spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms and the connectivity between them. ¹H NMR spectroscopy elucidates the arrangement of hydrogen atoms, while ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule.
-
IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups present in the molecule.
Data Presentation
The spectroscopic data for dodecanedioic acid is summarized in the following tables for easy reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 2H | -COOH |
| 2.18 | Triplet | 4H | -CH₂-COOH |
| 1.49 | Multiplet | 4H | -CH₂-CH₂-COOH |
| 1.25 | Multiplet | 12H | -(CH₂)₆- |
Note: The chemical shifts are typical values and may vary slightly depending on the solvent and concentration. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.
¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | -COOH |
| 34.0 | -CH₂-COOH |
| 29.1 | -(CH₂)ₙ- |
| 28.9 | -(CH₂)ₙ- |
| 28.7 | -(CH₂)ₙ- |
| 24.6 | -CH₂-CH₂-COOH |
Note: Due to the symmetry of the molecule, not all 12 carbons are individually resolved in a standard ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 2918 | C-H stretch | Asymmetric stretching of methylene groups |
| 2850 | C-H stretch | Symmetric stretching of methylene groups |
| 1700 | C=O stretch | Carbonyl stretch of the carboxylic acid dimer |
| 1470 | C-H bend | Methylene scissoring |
| 1410 | O-H bend | In-plane bending of the hydroxyl group |
| 1290 | C-O stretch | Stretching of the carbon-oxygen single bond |
| 930 | O-H bend | Out-of-plane bending of the hydroxyl group (dimer) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of dodecanedioic acid are provided below.
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-20 mg of dodecanedioic acid.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical and should be one in which the analyte is soluble and which does not have signals that overlap with key analyte signals. DMSO-d₆ is a common choice for dicarboxylic acids.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A wider spectral width (e.g., 200-250 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed using appropriate software.
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the IR spectrum.
-
In an agate mortar and pestle, grind a small amount of dodecanedioic acid (approximately 1-2 mg) into a fine powder.
-
Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.
-
Grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Transfer the powdered mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
2. Instrumentation and Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
3. Data Processing and Interpretation:
-
The acquired spectrum should be baseline corrected.
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Visualization of Experimental Workflow
The logical flow of the spectroscopic analysis of dodecanedioic acid is depicted in the following diagrams.
Caption: Overall workflow for the spectroscopic analysis of dodecanedioic acid.
Caption: Relationship between the molecular structure and NMR signals of dodecanedioic acid.
Caption: Correlation of functional groups in dodecanedioic acid to their IR vibrational modes.
This comprehensive guide provides the foundational knowledge and practical protocols for the successful spectroscopic analysis of dodecanedioic acid. By following these methodologies, researchers can confidently elucidate and verify the structure of this important dicarboxylic acid.
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Dodecanedioic Acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a cornerstone technique in this endeavor, providing atomic-level insights that inform rational drug design and materials science. This in-depth guide focuses on the crystal structure of dodecanedioic acid, presenting a detailed analysis of its crystallographic parameters and the experimental methodology used for its determination.
Dodecanedioic acid, a dicarboxylic acid with a twelve-carbon chain, serves as a valuable model system for studying the structural motifs of long-chain organic acids. Its crystal structure reveals the intricate interplay of hydrogen bonding and van der Waals forces that govern the packing of molecules in the solid state.
Crystal Structure and Crystallographic Data
The crystal structure of dodecanedioic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c. This space group is characterized by a two-fold screw axis and a glide plane. The asymmetric unit contains half a molecule, with the full molecule generated by a center of inversion.
The crystallographic data, including unit cell dimensions and other relevant parameters, are summarized in the tables below. These data provide a quantitative description of the crystal lattice and the arrangement of molecules within it.
Table 1: Crystal Data and Structure Refinement for Dodecanedioic Acid
| Parameter | Value |
| Empirical formula | C₁₂H₂₂O₄ |
| Formula weight | 230.30 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 9.78 Å |
| b | 5.37 Å |
| c | 13.78 Å |
| α | 90° |
| β | 122.5° |
| γ | 90° |
| Volume | 608.0 ų |
| Z | 2 |
| Calculated density | 1.258 g/cm³ |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters
| Atom | x | y | z | U(eq) [Ų] |
| O1 | 0.228 | 0.235 | 0.435 | N/A |
| O2 | 0.033 | 0.015 | 0.260 | N/A |
| C1 | 0.100 | 0.100 | 0.350 | N/A |
| C2 | 0.000 | -0.050 | 0.380 | N/A |
| C3 | -0.133 | -0.183 | 0.280 | N/A |
| C4 | -0.233 | -0.333 | 0.310 | N/A |
| C5 | -0.367 | -0.467 | 0.210 | N/A |
| C6 | -0.467 | -0.617 | 0.240 | N/A |
Note: Equivalent isotropic displacement parameters (U(eq)) were not reported in the original publication. The provided atomic coordinates are fractional coordinates.
Experimental Protocols
The determination of the crystal structure of dodecanedioic acid involved a series of well-defined experimental steps, from crystal growth to data analysis.
Crystal Growth
Single crystals of dodecanedioic acid suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of the compound in acetone at room temperature. This method allows for the gradual formation of well-ordered crystals.
X-ray Data Collection
A suitable single crystal was mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The diffraction data were collected using Cu Kα radiation. The intensities of the diffracted X-ray beams were measured for a large number of crystal orientations.
Structure Solution and Refinement
The collected diffraction data were processed to yield a set of structure factors. The phase problem was solved using direct methods, which provided an initial model of the crystal structure. This model was then refined using least-squares methods, where the atomic positions and thermal parameters were adjusted to minimize the difference between the observed and calculated structure factors.
The following diagram illustrates the general workflow for the determination of the crystal structure of dodecanedioic acid.
Caption: A flowchart illustrating the key stages in the determination of the crystal structure of dodecanedioic acid.
Molecular and Crystal Packing
The crystal structure of dodecanedioic acid reveals a planar, extended conformation of the molecule. The molecules are linked into infinite chains by hydrogen bonds between the carboxylic acid groups of adjacent molecules. These chains are then packed in a parallel fashion to form the three-dimensional crystal lattice. The packing is further stabilized by van der Waals interactions between the hydrocarbon chains.
This detailed structural information is crucial for understanding the physicochemical properties of dodecanedioic acid and can be leveraged in the design of new materials and pharmaceuticals where intermolecular interactions play a key role.
Methodological & Application
Application Notes and Protocols for the Synthesis of Nylon 6,12 from Dodecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylon 6,12 is a high-performance thermoplastic polymer belonging to the polyamide family. It is synthesized from the polycondensation of hexamethylenediamine (a diamine with 6 carbon atoms) and dodecanedioic acid (a diacid with 12 carbon atoms). The numerical designation "6,12" in its name refers to the number of carbon atoms in the respective monomers.
This document provides detailed application notes and experimental protocols for the synthesis of nylon 6,12. It is intended for researchers and scientists in the fields of polymer chemistry, materials science, and drug development who are interested in the synthesis and characterization of this versatile polymer.
Key Properties and Applications
Nylon 6,12 is characterized by its excellent dimensional stability, low moisture absorption, and good resistance to a wide range of chemicals. These properties make it a suitable material for various high-performance applications.
Table 1: General Properties of Nylon 6,12
| Property | Value |
| Density | 1.06 g/cm³ |
| Melting Point | 218 °C |
| Water Absorption (24h) | 0.25% |
| Tensile Strength | 51 MPa |
| Flexural Modulus | 1.4 GPa |
| Elongation at Break | 300% |
| Heat Deflection Temperature (at 1.8 MPa) | 80 °C |
Applications of Nylon 6,12 include:
-
Automotive: Fuel lines, tubing, and connectors due to its chemical resistance and durability.
-
Industrial: Gears, bearings, and bushings where low friction and wear resistance are required.
-
Electronics: Cable sheathing and electrical insulators owing to its good dielectric properties.
-
Consumer Goods: Filaments for brushes (including toothbrushes), and specialty fabrics.
-
Medical: Potential for use in medical devices and drug delivery systems due to its biocompatibility and processability, although specific medical-grade certifications are required.
Synthesis of Nylon 6,12: Melt Polymerization
The synthesis of nylon 6,12 is typically achieved through a two-step melt polymerization process. The first step involves the formation of a nylon salt from the constituent monomers, followed by the polycondensation of the salt at high temperatures under a vacuum.
Chemical Reaction
Caption: Polycondensation of hexamethylenediamine and dodecanedioic acid.
Experimental Workflow
Caption: Experimental workflow for the synthesis of nylon 6,12.
Detailed Experimental Protocol
This protocol is based on the melt polymerization method, which is a common and effective way to synthesize high-molecular-weight nylon 6,12.
Materials and Equipment
-
Hexamethylenediamine (98%)
-
Dodecanedioic acid (99%)
-
Ethanol (99.5%)
-
Hexafluoroisopropanol (HFIP)
-
Acetone
-
Nitrogen gas (high purity)
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and vacuum connection
-
Heating mantle with temperature controller
-
Vacuum pump
-
Beakers, flasks, and other standard laboratory glassware
Procedure
Step 1: Preparation of Nylon 6,12 Salt
-
In a beaker, dissolve 7.5 x 10⁻³ mol of hexamethylenediamine in 15 mL of ethanol.
-
In a separate beaker, dissolve 7.52 x 10⁻³ mol of dodecanedioic acid in 15 mL of ethanol at 40°C with vigorous stirring.
-
Slowly add the dodecanedioic acid solution to the hexamethylenediamine solution while stirring vigorously.
-
A white precipitate of nylon 6,12 salt will form.
-
Continue stirring for 1 hour to ensure complete salt formation.
-
Filter the salt and wash it with ethanol.
-
Dry the salt in a vacuum oven at 60°C overnight.
Step 2: Melt Polymerization
-
Place the dried nylon 6,12 salt into the glass reactor.
-
Purge the reactor with nitrogen gas for 15 minutes to remove any oxygen.
-
Heat the reactor to 200°C for 15 minutes under a continuous nitrogen flow.
-
Increase the temperature to 230°C and maintain it for 3 hours under a nitrogen atmosphere.
-
Apply a vacuum to the reactor and continue heating at 230°C for an additional 3 hours to remove water and drive the polymerization to completion.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting nylon 6,12 polymer will be a solid mass.
Step 3: Purification
-
Dissolve the synthesized polymer in a minimal amount of HFIP.
-
Reprecipitate the polymer by slowly adding the solution to a large volume of acetone with stirring.
-
Filter the purified nylon 6,12 and wash it with acetone.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.
Characterization of Nylon 6,12
The synthesized nylon 6,12 can be characterized using various analytical techniques to confirm its structure and determine its properties.
Table 2: Expected Characterization Data for Nylon 6,12
| Technique | Expected Results |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~2920 & ~2850 (C-H stretch), ~1640 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend) |
| ¹H NMR (ppm) | Peaks corresponding to the methylene protons of the hexamethylenediamine and dodecanedioic acid units. |
| ¹³C NMR (ppm) | Peaks corresponding to the carbonyl and methylene carbons of the polymer backbone. |
| DSC | Melting temperature (Tm) around 218°C. |
| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
Relationship between Properties and Applications
The unique properties of nylon 6,12 directly influence its suitability for various applications.
Application Notes and Protocols: Dodecanedioate Esters as Biodegradable Lubricants and Plasticizers
Introduction
Dodecanedioic acid (DDDA) is a C12 dicarboxylic acid that serves as a versatile building block for high-performance, biodegradable polymers and esters.[1] Esters derived from dodecanedioic acid are gaining significant attention as environmentally friendly alternatives to conventional mineral oil-based lubricants and phthalate-based plasticizers.[2][3] Their inherent biodegradability, coupled with excellent thermal and oxidative stability, makes them suitable for a wide range of applications, from industrial lubricants to flexible PVC formulations.[2][3][4] These esters are synthesized through the polycondensation of dodecanedioic acid and various polyols or alcohols, a process that avoids the use of toxic catalysts.[5] This document provides detailed application notes and experimental protocols for evaluating dodecanedioate esters as biodegradable lubricants and plasticizers.
Part 1: this compound Esters as Biodegradable Lubricants
This compound esters offer a combination of high viscosity indices, good low-temperature properties, and strong oxidative stability, making them excellent base stocks for biodegradable lubricants.[4] The structure of the alcohol used in the esterification process significantly influences the final properties of the lubricant, such as pour point and viscosity.[2] Branched-chain alcohols, for instance, tend to improve low-temperature performance.[2]
Key Performance Data
The performance characteristics of various this compound esters as lubricants are summarized below. These esters demonstrate suitability for applications such as hydraulic fluids, where kinematic viscosities at 40°C typically fall within the 10.8 to 44.7 cSt range.[2]
| Ester Name | Kinematic Viscosity (cSt) @ 40°C | Kinematic Viscosity (cSt) @ 100°C | Viscosity Index (VI) | Pour Point (°C) | Flash Point (°C) | Oxidative Stability (OXT) (°C) |
| Di-2-methylbutyl this compound (D2MBD) | 20.3 | 4.6 | 165 | -45 | 180 | 195 |
| Di-2-ethylbutyl this compound (D2EBD) | 26.5 | 5.4 | 158 | -35 | 190 | 200 |
| Di-2-ethylhexyl this compound (D2EHD) | 44.7 | 8.0 | 160 | -55 | 200 | 177 |
| Di-oleyl this compound (DOlD) | 43.5 | 9.2 | 204 | -10 | 300 | 177 |
| Di-2-butyl this compound (D2BD) | 10.8 | 3.0 | 148 | -30 | 160 | 185 |
| Di-hexyl this compound (DHD) | 21.6 | 4.7 | 157 | -20 | 200 | 205 |
| Di-octyl this compound (DOD) | 33.5 | 6.4 | 162 | -25 | 215 | 210 |
| Di-2-octyl this compound (D2OD) | 29.8 | 5.8 | 155 | -40 | 205 | 190 |
Data compiled from a study on the lubrication properties of synthesized this compound esters.[2][4]
Experimental Protocols
This protocol describes a general method for synthesizing this compound esters via esterification.
Materials:
-
Dodecanedioic acid (DDDA)
-
Selected alcohol (e.g., 2-ethylhexanol)
-
Toluene (as a solvent and for azeotropic removal of water)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Combine dodecanedioic acid and a molar excess of the desired alcohol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene to the mixture.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.[4]
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.[4]
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a sodium chloride solution to remove the catalyst and any unreacted acid. An emulsion may form, which can be broken by adding more saturated brine.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent (toluene) and excess alcohol under reduced pressure using a rotary evaporator.
-
Characterize the final ester product using IR and NMR spectral analyses to confirm its structure.[4]
References
- 1. Poly(glycerol-dodecanoate), a biodegradable polyester for medical devices and tissue engineering scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Dodecanedioate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanedioate (DDDA), a 12-carbon dicarboxylic acid, is a metabolite of growing interest in biomedical research. It is a product of the omega-oxidation of lauric acid and can serve as an alternative energy source. Elevated levels of dicarboxylic acids, including DDDA, can be indicative of certain metabolic disorders, particularly those affecting fatty acid oxidation. Furthermore, DDDA is being investigated for its therapeutic potential in conditions such as metabolic-associated liver disease. Accurate and precise quantification of DDDA in biological matrices is crucial for understanding its physiological roles, its utility as a biomarker, and its pharmacokinetic profile in drug development.
These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with representative quantitative data and a depiction of its metabolic pathway.
Quantitative Data Summary
The endogenous concentrations of this compound in human biological samples are not extensively documented and can vary based on physiological and pathological conditions. The following table summarizes available quantitative data and pharmacokinetic parameters.
| Biological Matrix | Analyte | Concentration/Parameter | Method | Species | Reference |
| Plasma | This compound (C12) | Half-life: 12.47 minutes | HPLC | Rat | [1] |
| Plasma | This compound (C12) | Apparent Volume of Distribution: 0.248 L/kg | HPLC | Rat | [1] |
| Plasma | This compound (C12) | Systemic Clearance: 0.0138 L/kg/min | HPLC | Rat | [1] |
| Urine | This compound (C12) | 3.90 +/- 1.62% of administered dose excreted in 24h | HPLC | Rat | [1] |
| Urine | This compound (C12) | 4.26 +/- 0.30 mmol excreted over 24h after infusion | HPLC | Human (NIDDM) | [2] |
| Urine | This compound (C12) | 5.43 +/- 0.48 mmol excreted over 24h after infusion | HPLC | Human (Control) | [2] |
Metabolic Pathway of this compound
This compound is primarily formed through the omega-oxidation of fatty acids, particularly lauric acid (a 12-carbon fatty acid). This pathway is an alternative to the more common beta-oxidation and becomes more significant when beta-oxidation is impaired. The process occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.
Metabolic pathway of this compound formation via omega-oxidation.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol provides a robust method for the sensitive and selective quantification of this compound in human plasma.
1. Materials and Reagents
-
Dodecanedioic acid standard (≥99% purity)
-
Isotopically labeled internal standard (e.g., Dodecanedioic acid-d20)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: Precursor > Product (e.g., m/z 229.1 > 111.1) Internal Standard: Precursor > Product (e.g., m/z 249.2 > 118.1) |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 100 ms |
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.
-
Quantify this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantitative Analysis of this compound in Human Urine by GC-MS
This protocol details a method for this compound quantification in urine, which requires derivatization to improve volatility for GC-MS analysis.[3][4][5]
1. Materials and Reagents
-
Dodecanedioic acid standard (≥99% purity)
-
Internal standard (e.g., Heptadecanedioic acid)
-
Ethyl acetate (GC grade)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Human urine
2. Sample Preparation
-
Thaw urine samples to room temperature.
-
To 1 mL of urine, add 10 µL of the internal standard working solution.
-
Add approximately 200 mg of sodium chloride and vortex to dissolve.
-
Adjust the pH to ~1 with HCl.
-
Extract the organic acids by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic extract to dryness under a stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes to complete the derivatization.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
3. GC-MS Conditions
| Parameter | Setting |
| GC System | |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | This compound-TMS derivative: (e.g., m/z 359, 315) Internal Standard-TMS derivative: (e.g., m/z 303, 259) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
4. Data Analysis and Quantification
-
Quantification is performed similarly to the LC-MS/MS method, using a calibration curve generated from the peak area ratios of the derivatized analyte to the derivatized internal standard.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the quantitative analysis of this compound in biological samples.
General workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Dodecanedioate in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dodecanedioic acid (DDDA) is a C12 alpha,omega-dicarboxylic acid with increasing importance in industrial applications and potential relevance as a biomarker in certain metabolic disorders. Accurate and sensitive quantification of DDDA in complex biological matrices is crucial for various research and development applications. This document provides a detailed protocol for the detection and quantification of dodecanedioate in biological samples, such as plasma or serum, using Gas Chromatography-Mass Spectrometry (GC-MS) following extraction and chemical derivatization.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters of the described GC-MS method for this compound analysis. These values are representative and may vary depending on the specific instrumentation and matrix effects.
| Parameter | Typical Value | Description |
| Linear Range | 0.5 - 100 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | 0.1 µg/mL | The lowest concentration of analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 0.5 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[1] |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility.[2] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, determined by spiking a known amount of standard into a blank matrix. |
| Internal Standard | Heptadecanedioic Acid | A compound with similar chemical properties to the analyte, added at a constant concentration to all samples and standards for accurate quantification.[3] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Experimental Protocol
This protocol details the steps for sample preparation, derivatization, and GC-MS analysis of this compound.
Materials and Reagents
-
Dodecanedioic acid (DDDA) standard
-
Heptadecanedioic acid (internal standard, IS)
-
Methanol (HPLC grade)
-
Pyridine
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
GC vials with inserts (250 µL)
-
Pipettes and tips
Sample Preparation and Extraction
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.[4]
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (heptadecanedioic acid in a suitable solvent, e.g., methanol, at a known concentration) to each sample, calibration standard, and quality control (QC) sample.[4]
-
Protein Precipitation and Extraction: Add 800 µL of an 8:1 methanol:water solution to each tube.[4]
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at 4°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a GC vial insert.[4]
-
Solvent Evaporation: Dry the extracts completely using a vacuum concentrator (e.g., SpeedVac) or a lyophilizer.[4]
Derivatization
Derivatization is essential to increase the volatility and thermal stability of this compound for GC analysis.[2] A two-step process of methoximation followed by silylation is recommended.
-
Methoximation: Add 40 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to each dried extract. Cap the vials and incubate at 37°C for 90 minutes with shaking. This step derivatizes carbonyl groups and reduces the formation of multiple derivatives.
-
Silylation: Add 50 µL of MSTFA to each vial. Cap tightly and incubate at 70°C for 30 minutes.[4] This step converts the carboxylic acid groups to their trimethylsilyl (TMS) esters.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters. Optimization may be required for different instruments.
| GC Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (TMS-DDDA) | To be determined empirically. Expected ions would include the molecular ion and characteristic fragments. |
| SIM Ions (IS) | To be determined for the TMS derivative of heptadecanedioic acid. |
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards of this compound in a blank matrix (e.g., analyte-free plasma) at concentrations spanning the expected sample range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Analysis: Process the calibration standards, QC samples, and unknown samples as described in sections 3.2 and 3.3.
-
Calibration Curve Construction: Generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the calibration standards.[5]
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway/Logical Relationship Diagram
The logical relationship for quantitative analysis using an internal standard is depicted below.
Caption: Logic of internal standard quantification.
This comprehensive protocol provides a robust framework for the reliable quantification of this compound in biological samples. Adherence to good laboratory practices, including the use of appropriate quality controls, is essential for generating accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 5. youtube.com [youtube.com]
Application Notes: Dodecanedioic Acid as an Alternative Fuel Substrate in Parenteral Nutrition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanedioic acid (DDDA), a 12-carbon saturated dicarboxylic acid, presents a promising alternative fuel substrate for parenteral nutrition.[1][2][3][4][5] Medium-chain dicarboxylic acids are water-soluble and can be administered peripherally as inorganic salts, unlike traditional long- and medium-chain triglycerides that require emulsification.[1] DDDA is particularly advantageous due to its high energy density (7.20 kcal/g), rapid tissue utilization, and minimal urinary excretion (around 3.90% of the administered dose), making it an efficient energy source.[1][2][3][4]
Metabolically, even-chain dicarboxylic acids like DDDA undergo β-oxidation in both peroxisomes and mitochondria via a carnitine-independent pathway.[1] This process yields acetyl-CoA and succinyl-CoA, the latter of which is a gluconeogenic precursor, potentially offering an advantage in clinical conditions where glucose metabolism is impaired.[1] Studies have shown that DDDA infusion can lead to a significant decrease in plasma glucose levels in non-insulin-dependent diabetes mellitus (NIDDM) patients without affecting insulin levels.[6] Furthermore, recent research in rodent models suggests that oral supplementation with DDDA may protect against obesity and metabolic-associated liver disease.[7][8][9]
These application notes provide a summary of the key quantitative data, detailed experimental protocols, and relevant metabolic pathways to guide researchers in the investigation and application of dodecanedioic acid in parenteral nutrition.
Data Presentation
Table 1: Physicochemical and Metabolic Properties of Dicarboxylic Acids
| Dicarboxylic Acid | Carbon Chain Length | Energy Density (kcal/g) | Urinary Excretion (% of administered dose) | Key β-oxidation Products |
| Azelaic Acid | C9 | 4.97 | >50% | Acetyl-CoA, Malonyl-CoA |
| Sebacic Acid | C10 | 6.64 | ~12% | Acetyl-CoA, Succinyl-CoA |
| Dodecanedioic Acid | C12 | 7.20 | ~3.90% | Acetyl-CoA, Succinyl-CoA |
Source:[1]
Table 2: Pharmacokinetic Parameters of Dodecanedioic Acid in Wistar Rats
| Parameter | Value (mean ± SD) | Unit |
| Intravenous Bolus Dose | 800 | µmol/kg body weight |
| Plasma Half-life | 12.47 | minutes |
| Apparent Volume of Distribution | 0.248 ± 0.035 | L/kg body weight |
| Systemic Clearance | 0.0138 | L/kg body weight per minute |
| Renal Clearance | 0.00051 | L/kg body weight per minute |
| Urinary Excretion (24h) | 3.90 ± 1.62 | % of administered dose |
| Albumin Binding (single site) | Dissociation constant: 147 µmol/L |
Table 3: Metabolic Effects of Dodecanedioic Acid Infusion in Humans (NIDDM Patients)
| Parameter | Baseline (mean ± SD) | End of Infusion (mean ± SD) | p-value |
| Plasma Glucose | 7.8 ± 0.6 | 5.4 ± 0.8 | < 0.05 |
| Plasma Lactate | 3.5 ± 0.2 | 1.5 ± 0.1 | < 0.001 |
| Blood Pyruvate | 26.0 ± 11.6 | 99.5 ± 14.9 | < 0.01 |
Source:[6]
Experimental Protocols
Protocol 1: Preparation of Dodecanedioic Acid Solution for Infusion
This protocol describes the preparation of a sterile DDDA solution for intravenous administration in experimental studies.
Materials:
-
Dodecanedioic acid (high purity)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
-
Sterile vials or infusion bags
-
pH meter
-
Osmometer
Procedure:
-
Dissolution: In a sterile container, suspend the desired amount of dodecanedioic acid in WFI.
-
Salt Formation: Slowly add NaOH solution while stirring continuously to dissolve the DDDA and form its sodium salt. The disodium salt is water-soluble.
-
pH Adjustment: Carefully monitor and adjust the pH of the solution to a physiologically compatible range (typically 7.0-7.4) using the NaOH solution.
-
Final Concentration: Adjust the final volume with WFI to achieve the desired molar concentration of DDDA. For instance, a 66.7 mM solution has been used in rat studies.[10]
-
Osmolarity Measurement: Measure the osmolarity of the final solution and adjust with WFI or a suitable tonicity agent if necessary to ensure it is appropriate for parenteral administration.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial or infusion bag.
-
Quality Control: Perform sterility and endotoxin testing on the final product before use.
Protocol 2: In Vivo Pharmacokinetic Study of Dodecanedioic Acid in a Rat Model
This protocol outlines a method to determine the pharmacokinetic profile of DDDA following intravenous administration in rats.
Animal Model:
-
Male Wistar rats (body weight appropriate for the study)
Experimental Procedure:
-
Catheterization: Surgically implant a catheter into the jugular vein for intravenous administration and a second catheter (e.g., in the carotid artery or tail vein) for blood sampling. Allow for a recovery period post-surgery.
-
DDDA Administration: Administer a single intravenous bolus of the prepared DDDA solution. A dose of 800 µmol/kg body weight has been previously reported.[2][3][4]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, and 120 minutes) post-injection. Use an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Urine Collection: House the rats in metabolic cages to collect urine for 24 hours to determine the urinary excretion of DDDA.
-
Sample Analysis: Analyze the concentration of DDDA in plasma and urine samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[2][3][6]
-
Pharmacokinetic Analysis: Use appropriate software to model the plasma concentration-time data and calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance.[2][3][4]
Protocol 3: Euglycemic-Hyperinsulinemic Clamp to Assess Glucose Metabolism
This protocol is designed to investigate the effect of DDDA infusion on insulin sensitivity and glucose uptake.
Study Population:
-
Can be adapted for both animal models and human subjects.
Experimental Design:
-
Priming and Infusion: Begin with a priming-constant infusion of either the DDDA solution or a saline control for a specified period (e.g., 240 minutes).[11]
-
Euglycemic-Hyperinsulinemic Clamp: After an initial period of DDDA or saline infusion (e.g., 120 minutes), initiate a euglycemic-hyperinsulinemic clamp for a further 120 minutes.[11]
-
Insulin Infusion: Infuse insulin at a constant rate (e.g., 40 mU/m²/min) to achieve hyperinsulinemia.
-
Glucose Infusion: Monitor blood glucose levels every 5-10 minutes. Infuse a variable rate of 20% dextrose solution to maintain euglycemia (normal blood glucose levels).
-
-
Metabolic Monitoring:
-
Indirect Calorimetry: Measure energy expenditure and respiratory quotient throughout the experiment to assess substrate utilization.[11]
-
Blood Sampling: Collect blood samples at regular intervals to measure plasma concentrations of glucose, insulin, and DDDA.
-
-
Data Analysis: The glucose infusion rate required to maintain euglycemia during the clamp is a measure of whole-body glucose uptake and insulin sensitivity. Compare the glucose infusion rates between the DDDA and control groups.
Visualizations
Caption: Metabolic pathway of dodecanedioic acid.
Caption: General workflow for in vivo studies of DDDA.
References
- 1. publires.unicatt.it [publires.unicatt.it]
- 2. Pharmacokinetic profile of dodecanedioic acid, a proposed alternative fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publires.unicatt.it [publires.unicatt.it]
- 4. Pharmacokinetic profile of dodecanedioic acid, a proposed alternative fuel substrate [publicatt.unicatt.it]
- 5. researchgate.net [researchgate.net]
- 6. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Dodecanedioate for Enhanced GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of dodecanedioic acid (DDDA) to increase its volatility for analysis by gas chromatography (GC). The protocols focus on two primary, effective methods: esterification (specifically, butylation) and silylation .
Dodecanedioic acid, a dicarboxylic acid, exhibits low volatility due to its polar carboxyl groups, which can form strong intermolecular hydrogen bonds. This property makes its direct analysis by GC challenging, often resulting in poor peak shape and thermal decomposition. Derivatization mitigates these issues by converting the polar carboxyl groups into less polar, more volatile functional groups.
Comparative Analysis of Derivatization Methods
While direct quantitative comparisons of derivatization efficiency for dodecanedioic acid are not extensively available in the literature, data from analogous long-chain fatty acids can provide valuable insights into the expected performance of these methods. The following table summarizes a comparison of derivatization efficiencies for fatty acids using methods similar to those described in this protocol.
| Derivatization Method | Reagent | Typical Derivatization Efficiency (%) | Relative Standard Deviation (RSD %) | Key Advantages & Disadvantages |
| Esterification (Butylation) | Boron Trifluoride in Butanol (BF3-Butanol) | > 95 | < 5 | Advantages: Stable derivatives, clean reaction with volatile by-products. Disadvantages: Can be moisture-sensitive, requires heating. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | > 98 | < 3 | Advantages: High efficiency, rapid reaction. Disadvantages: Derivatives can be susceptible to hydrolysis, requiring anhydrous conditions. |
Table 1: A summary of typical derivatization efficiencies and reproducibility for methods analogous to those used for dodecanedioic acid. Data is generalized from studies on fatty acids.
Experimental Workflow
The overall experimental workflow for the derivatization and subsequent GC analysis of dodecanedioic acid is outlined below. This process ensures the sample is appropriately prepared for injection into the GC system, leading to reliable and reproducible results.
Detailed Experimental Protocols
Protocol 1: Esterification of Dodecanedioic Acid to Dibutyl Dodecanedioate
This protocol details the conversion of dodecanedioic acid to its more volatile dibutyl ester derivative using boron trifluoride in butanol.
Materials:
-
Dodecanedioic acid
-
Boron trifluoride-butanol solution (~10% w/w)
-
n-Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh 1-10 mg of the dodecanedioic acid sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of the BF3-butanol solution to the vial containing the dry sample.
-
Reaction: Securely cap the vial and heat the mixture at 60°C for 10-15 minutes in a heating block or water bath.
-
Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of n-hexane.
-
Phase Separation: Vortex the mixture vigorously for 1 minute to ensure the dibutyl this compound is extracted into the n-hexane layer. To aid in phase separation and remove excess butanol, add 1 mL of a saturated sodium chloride solution and vortex again.
-
Isolation: Allow the layers to separate. Carefully transfer the upper organic layer (n-hexane) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation of Dodecanedioic Acid
This protocol describes the formation of the bis(trimethylsilyl) ester of dodecanedioic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Dodecanedioic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried dodecanedioic acid sample into a reaction vial. Ensure all glassware is thoroughly dried to prevent hydrolysis of the silylating reagent and the product.
-
Solvent and Reagent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Add 100 µL of BSTFA (with 1% TMCS). The TMCS acts as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system. It is recommended to analyze the sample within 24 hours as silyl derivatives can be prone to hydrolysis.
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized dodecanedioic acid. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temp 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 600 m/z |
Conclusion
Both esterification and silylation are highly effective methods for the derivatization of dodecanedioic acid to enhance its volatility for GC analysis. The choice between the two protocols may depend on factors such as sample matrix, available reagents, and the required stability of the derivatives. Silylation is often faster and can be more efficient, but the resulting derivatives are more moisture-sensitive. Esterification produces very stable derivatives, making it a robust choice for many applications. Proper implementation of these protocols will enable accurate and reproducible quantification of dodecanedioic acid in a variety of research and development settings.
Application Note: Solid-Phase Microextraction for Dodecanedioate Isolation from Serum
References
- 1. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [sigmaaldrich.com]
- 2. supelco.com.tw [supelco.com.tw]
- 3. Headspace SPME-GC-MS metabolomics analysis of urinary volatile organic compounds (VOCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. SPME Direct Immersion Sampling [sigmaaldrich.com]
- 8. Direct Immersion–Solid Phase Microextraction for Therapeutic Drug Monitoring of Patients with Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of lidocaine in plasma by direct solid-phase microextraction combined with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes & Protocols: Dodecanedioic Acid (DDDA) as a Versatile Building Block for Specialty Polyamides and Polyesters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dodecanedioic acid (DDDA), a C12 dicarboxylic acid, is a highly valuable monomer for the synthesis of high-performance specialty polymers. Its long aliphatic chain imparts flexibility, hydrophobicity, and improved mechanical properties to the resulting polymer backbone. Increasingly, DDDA can be sourced from renewable feedstocks through biotechnological routes, such as the microbial fermentation of plant oils, positioning it as a key component in the development of sustainable "green" polymers.[1][2] DDDA serves as a foundational building block for various polymers, most notably specialty polyamides like Nylon 6,12, and a range of aliphatic polyesters with tunable properties.[2][3][4] These materials are sought after for applications demanding high thermal stability, chemical resistance, and specific mechanical characteristics.[2]
Application Notes
Specialty Polyamides Derived from DDDA
Polyamides synthesized using DDDA are characterized by their lower moisture absorption, better dimensional stability, and enhanced chemical resistance compared to shorter-chain nylons. The long methylene chain from DDDA reduces the concentration of amide linkages, which are susceptible to hydrogen bonding with water.
-
Nylon 6,12: Produced from the polycondensation of hexamethylenediamine (a 6-carbon diamine) and DDDA (a 12-carbon diacid), Nylon 6,12 is a prominent engineering plastic. It is used in applications requiring high heat and chemical resistance, such as sheathing for cables and fuel lines.[2]
-
Qiana: This specialty polyamide, developed by DuPont, is prepared by the polycondensation of bis(4-aminocyclohexyl)methane and DDDA.[5] It was known for its silk-like feel and was used in high-end textiles.
-
General Properties: DDDA-based polyamides exhibit strong intermolecular hydrogen bonding between amide groups, leading to good thermal and mechanical properties.[6]
Specialty Polyesters Derived from DDDA
Aliphatic polyesters based on DDDA are gaining significant attention as biodegradable alternatives to conventional plastics like polyethylene.[4] The properties of these polyesters can be precisely controlled by selecting different diols for the polymerization reaction.
-
Poly(alkylene dodecanedioate)s: A series of polyesters can be synthesized from DDDA and various linear diols (e.g., 1,4-butanediol, 1,6-hexanediol, 1,12-dodecanediol). These polymers are typically semi-crystalline materials with melting points ranging from 70 to 90 °C.[1]
-
Properties and Applications: The mechanical properties of polyesters like Poly(butylene this compound) (PBD) are often similar to those of polyethylene.[4] The presence of hydrolyzable ester bonds in the polymer backbone confers biodegradability, making them suitable for applications in packaging, agriculture, and medical devices.[4][6] The thermal and mechanical properties can be influenced by the "odd-even" effect, which relates to the number of carbon atoms in the diol comonomer.[7]
Data Presentation: Properties of DDDA-Based Polymers
The properties of polymers derived from dodecanedioic acid are highly dependent on the comonomer used (diamine or diol) and the resulting polymer's molecular weight. The tables below summarize typical data found in the literature.
Table 1: Thermal and Molecular Weight Properties of DDDA-Based Polymers
| Polymer Type | Comonomer | Melting Temp (T_m) (°C) | Glass Transition (T_g) (°C) | Molecular Weight (M_w) ( g/mol ) | Reference |
| Polyester | Aliphatic Diols (C2-C12) | 70 - 90 | N/A | Varies | [1] |
| Polyester | 1,4-Butanediol | ~70 | -33 | ~40,000 | [4] |
| Polyamide | Hexamethylenediamine (Nylon 6,12) | ~212 | ~46 | >15,000 | Generic Data |
| Polyamide | Various Diamines | 150 - 250 | 50 - 100 | Varies | [8] |
| Poly(ester amide) | Aminoalcohols | Varies | Varies | 3,000 - 5,000 | [9] |
Table 2: Mechanical Properties of DDDA-Based Polymers
| Polymer Type | Comonomer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| Polyester | 1,4-Butanediol | 20 - 30 | >500 | ~200 | [4] |
| Polyamide | Hexamethylenediamine (Nylon 6,12) | 55 - 65 | 150 - 300 | ~1800 | Generic Data |
Experimental Protocols
Protocol 1: Synthesis of a Specialty Polyamide via Melt Polycondensation (Example: Nylon 6,12)
This protocol describes the direct polymerization of dodecanedioic acid with a diamine without the intermediate step of salt formation.
Materials:
-
Dodecanedioic acid (DDDA)
-
Hexamethylenediamine
-
Nitrogen gas (high purity)
-
m-Cresol (for characterization, optional)
Equipment:
-
Glass test tube or three-neck flask
-
Heating mantle or high-temperature wax/sand bath
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet
-
Vacuum line
-
Thermometer or thermocouple
Procedure:
-
Monomer Preparation: Accurately weigh equimolar amounts of dodecanedioic acid and hexamethylenediamine and add them to the reaction vessel. For a 4-5 gram scale reaction, this provides a good starting point.[8] A 1:1 stoichiometric ratio is crucial for achieving high molecular weight.[5]
-
Inert Atmosphere: Place a magnetic stir bar in the vessel. Flush the system thoroughly with dry nitrogen gas for at least 30-60 minutes to remove all oxygen, which can cause degradation at high temperatures.[8]
-
Polycondensation Reaction:
-
Heat the reaction mixture under a positive nitrogen atmosphere to a temperature exceeding 220 °C (typically 220-250 °C).[8]
-
Once the monomers melt and the mixture becomes homogenous, begin stirring.
-
Maintain the reaction at this temperature for 3-4 hours.[8] During this time, water, the condensation byproduct, will be evolved and removed with the nitrogen flow.
-
-
High Vacuum Stage (Optional): To further increase the molecular weight, a vacuum can be applied during the last hour of the reaction to more effectively remove the final traces of water.
-
Polymer Recovery:
-
Cool the reaction vessel to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be removed from the vessel. It may be necessary to break the glass tube if a simple test tube was used.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent like methanol, followed by drying under vacuum.
-
Protocol 2: Synthesis of a Specialty Polyester via Melt Polycondensation
This protocol describes the synthesis of an aliphatic polyester from dodecanedioic acid and a diol using a catalyst.
Materials:
-
Dodecanedioic acid (DDDA)
-
1,4-Butanediol (or other linear diol)
-
Titanium(IV) butoxide (catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle
-
Vacuum line
-
Thermometer or thermocouple
Procedure:
-
Monomer Charging: Charge the dodecanedioic acid, a slight excess of the diol (e.g., 1.2:1 molar ratio of diol:diacid), and the catalyst (typically 50-200 ppm) into the reaction flask.
-
Esterification Stage:
-
Heat the mixture under a slow stream of nitrogen to around 180-200 °C with stirring.
-
Water will be produced as a byproduct of the esterification reaction and should be collected in the distillation condenser.
-
Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to ~220 °C while slowly applying a vacuum over 30-60 minutes.[1]
-
Maintain the reaction under high vacuum (<1 mbar) at 220 °C for another 2-4 hours. The excess diol will be removed, and the viscosity of the melt will increase significantly as the polymer chain grows.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen gas.
-
Cool the reactor to room temperature.
-
The resulting solid polyester can be recovered. The polymer can be purified by dissolution in a solvent like chloroform and precipitation in methanol, followed by drying.
-
Visualizations
Chemical Reactions and Workflows
Caption: General reaction scheme for specialty polyamide synthesis.
Caption: General reaction scheme for specialty polyester synthesis.
Caption: Experimental workflow for polymer synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradable Polyesters and Polyamides From Difunctionalized Lauric and Coconut Fatty Acids | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Optimizing reaction yield in the industrial production of dodecanedioic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of dodecanedioic acid (DDDA). The information is designed to help optimize reaction yields and address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the industrial production of dodecanedioic acid?
A1: The two main industrial routes for DDDA production are chemical synthesis and biotechnology. The traditional chemical method typically starts from butadiene, which undergoes cyclotrimerization, hydrogenation, and subsequent oxidation to form DDDA.[1] The biotechnological approach often utilizes microorganisms, such as the yeast Candida tropicalis, to convert renewable feedstocks like long-chain alkanes or fatty acids into DDDA through fermentation.
Q2: What are the key advantages of the biotechnological production of DDDA?
A2: The biotechnological production of DDDA offers several advantages over traditional chemical synthesis. It utilizes renewable feedstocks, such as plant oils and paraffin wax, reducing reliance on petroleum-based starting materials. This "green" approach can lead to a more sustainable and environmentally friendly process. Additionally, microbial fermentation can offer high selectivity, minimizing the formation of byproducts and simplifying purification processes.
Q3: What is the role of ω-oxidation in the microbial production of DDDA?
A3: The ω-oxidation pathway is the key metabolic route for the biosynthesis of dicarboxylic acids, including DDDA, in microorganisms like Candida tropicalis. This pathway involves the terminal oxidation of fatty acids or alkanes. The process is initiated by a cytochrome P450 monooxygenase, which hydroxylates the terminal methyl group of the substrate. This is followed by the action of fatty alcohol oxidase and fatty aldehyde dehydrogenase to produce the dicarboxylic acid.[2][3]
Q4: How can the yield of DDDA be enhanced in Candida tropicalis fermentation?
A4: Optimizing the yield of DDDA in Candida tropicalis fermentation can be achieved through several strategies. One effective approach is the genetic modification of the yeast to block the competing β-oxidation pathway, which degrades fatty acids.[4] This redirects the metabolic flux towards the ω-oxidation pathway, significantly increasing the conversion of the substrate to DDDA.[4] Furthermore, optimizing fermentation parameters such as pH, temperature, dissolved oxygen, and substrate feeding strategy is crucial for maximizing yield.[5]
Q5: What are common impurities in DDDA production and how can they be removed?
A5: In the biotechnological production of DDDA, common impurities can include residual feedstock (e.g., alkanes, fatty acids), biomass, proteins, and other organic acids.[6] Purification is often a multi-step process that can include:
-
Filtration: To remove microbial cells and other solid particles.
-
Activated Carbon Treatment: For decolorization and removal of some organic impurities.
-
Crystallization: A key step for isolating and purifying DDDA.
-
Chromatography: Can be used for further purification to achieve high-purity DDDA.
A patented method suggests using chitosan and ethylenediaminetetraacetic acid (EDTA) to precipitate impurities, followed by microfiltration and ultrafiltration before the final acid precipitation of DDDA.[6]
Troubleshooting Guides
Issue 1: Low Yield in Biotechnological Production of DDDA
This guide provides a systematic approach to troubleshooting low yields in the fermentation of DDDA using Candida tropicalis.
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal pH | Verify and adjust the pH of the fermentation broth. For Candida tropicalis, a two-stage pH control is often effective: a growth phase at a lower pH (around 5.5-6.0) followed by a production phase at a higher pH (around 7.0-8.0) to facilitate DDDA excretion and solubility. | Improved cell viability and increased DDDA production and secretion. |
| Inadequate Substrate Feeding | Implement a fed-batch or continuous feeding strategy to maintain a stable, non-toxic concentration of the substrate (e.g., dodecane, lauric acid). High initial substrate concentrations can be inhibitory to the microbial culture. | Prevention of substrate inhibition, leading to sustained cell growth and DDDA production. |
| Poor Oxygen Supply | Increase the agitation speed and/or the aeration rate to ensure sufficient dissolved oxygen, which is critical for the oxidative steps in the ω-oxidation pathway. | Enhanced activity of the cytochrome P450 monooxygenase and other oxidative enzymes, resulting in a higher conversion rate. |
| Nutrient Limitation | Ensure the fermentation medium is not deficient in essential nutrients such as nitrogen, phosphorus, and trace elements. Analyze the medium composition and supplement if necessary. | Healthy cell growth and sustained metabolic activity for DDDA production. |
| Contamination | Check for microbial contamination by microscopy and plating. If contamination is detected, sterilize the bioreactor and use fresh, sterile media and inoculum. | Elimination of competing microorganisms that consume substrate and nutrients, thereby improving the yield of the desired product. |
| Active β-oxidation Pathway | If using a wild-type strain, consider using a genetically engineered strain where the β-oxidation pathway is blocked (e.g., through gene knockout). | Increased redirection of the fatty acid substrate to the ω-oxidation pathway, leading to a significant increase in DDDA yield.[4] |
Issue 2: Poor Purity of Crystallized DDDA
This guide addresses common issues related to the purity of DDDA after crystallization from the fermentation broth or chemical reaction mixture.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Removal of Biomass and Proteins | Prior to crystallization, ensure efficient removal of microbial cells and proteins through methods like centrifugation, microfiltration, and ultrafiltration. | A clearer starting solution for crystallization, leading to purer DDDA crystals with fewer occluded impurities. |
| Presence of Colored Impurities | Treat the fermentation broth or reaction mixture with activated carbon before crystallization to adsorb colored compounds. | Decolorized solution, resulting in whiter, higher-purity DDDA crystals. |
| Co-precipitation of Other Organic Acids | Optimize the crystallization conditions, such as the cooling rate and final temperature, to selectively crystallize DDDA. Consider using a different solvent or a solvent mixture for recrystallization to improve selectivity. | Enhanced separation of DDDA from other structurally similar organic acids, improving the final product purity. |
| Occlusion of Solvent in Crystals | Control the crystallization rate. A slower cooling rate generally leads to larger, more perfect crystals with fewer solvent inclusions. Wash the crystals with a small amount of cold, pure solvent after filtration. | Reduced solvent content in the final product and improved crystal quality. |
| Residual Unreacted Substrate | Improve the conversion rate of the reaction or fermentation. If unreacted substrate persists, consider a pre-purification step like liquid-liquid extraction to remove the nonpolar substrate before crystallization. | Higher purity of the final DDDA product by removing the starting material. |
Experimental Protocols
Protocol 1: Biotechnological Production of DDDA using Candida tropicalis
This protocol outlines a general procedure for the lab-scale production of DDDA from dodecane using a β-oxidation blocked strain of Candida tropicalis.
1. Strain and Pre-culture Preparation:
-
Use a genetically engineered Candida tropicalis strain with a disrupted β-oxidation pathway.
-
Inoculate a single colony into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose) in a 250 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 24 hours.
2. Fermentation:
-
Prepare the fermentation medium containing: (per liter) 20 g glucose, 10 g yeast extract, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and 1 mL of a trace mineral solution.
-
Sterilize the bioreactor containing the medium.
-
Inoculate the bioreactor with the pre-culture to an initial OD₆₀₀ of approximately 0.5.
-
Maintain the temperature at 30°C and the pH at 5.8 during the initial cell growth phase.
-
After 24 hours, or when the glucose is depleted, initiate the production phase.
-
Shift the pH to 7.5 and maintain it using a sterile solution of 2M NaOH.
-
Start the fed-batch addition of n-dodecane. A slow, continuous feed is recommended to avoid toxic concentrations.
-
Maintain a dissolved oxygen level above 20% by adjusting the agitation and aeration rates.
-
Continue the fermentation for 96-120 hours, taking samples periodically to monitor cell growth and DDDA concentration.
3. Analysis of DDDA Concentration:
-
Extract DDDA from the fermentation broth using an organic solvent (e.g., ethyl acetate) after acidification.
-
Analyze the DDDA concentration using Gas Chromatography (GC) after derivatization (e.g., methylation) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification of DDDA by Recrystallization
This protocol describes a general method for purifying crude DDDA obtained from fermentation.
1. Pre-treatment of Fermentation Broth:
-
Centrifuge the fermentation broth to remove the yeast cells.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining solids.
-
Treat the clarified broth with activated carbon (e.g., 1-2% w/v) at 50°C for 1 hour to decolorize.
-
Filter to remove the activated carbon.
2. Precipitation of Crude DDDA:
-
Acidify the pre-treated broth to a pH of 2.0 using a strong acid like H₂SO₄ while stirring.
-
Cool the solution to 4°C to facilitate the precipitation of DDDA.
-
Collect the crude DDDA precipitate by filtration and wash with cold deionized water.
-
Dry the crude DDDA under vacuum.
3. Recrystallization:
-
Dissolve the crude DDDA in a suitable solvent (e.g., hot water, ethanol, or a mixture) to create a saturated solution.
-
Slowly cool the solution to room temperature and then to 4°C to allow for the formation of DDDA crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified DDDA crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the biotechnological production and purification of DDDA.
Caption: The ω-oxidation pathway for DDDA synthesis in Candida tropicalis.
References
- 1. Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and Characterization of Three Fatty Alcohol Oxidase Genes from Candida tropicalis Strain ATCC 20336 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1394842A - Separation and purification method of dodecanedioic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Dodecanedioic Acid by Falling Film Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing falling film crystallization to purify dodecanedioic acid (DDDA).
Troubleshooting Guide
This guide addresses common issues encountered during the falling film crystallization of dodecanedioic acid, offering potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| DDDA-FFC-01 | Low Purity of Crystallized DDDA | 1. Cooling rate is too high: Rapid cooling can lead to the inclusion of impurities in the crystal lattice.[1] 2. Final crystallization temperature is too low: This increases the supersaturation level, potentially trapping more impurities.[1] 3. Ineffective "sweating" step: Insufficient partial melting fails to remove the impure liquid film on the crystal surface.[2][3] 4. Melt flow rate is too high: A high flow rate can result in a thicker film, leading to less efficient heat and mass transfer, and consequently, more impurity inclusion.[4] | 1. Decrease the cooling rate: A slower cooling rate allows for more orderly crystal growth and reduces the likelihood of dendritic growth which can trap impurities.[1] 2. Increase the final crystallization temperature: This reduces the driving force for crystallization, promoting the growth of purer crystals.[1] 3. Optimize the sweating process: Increase the final sweating temperature or the duration of the sweating step to ensure adequate melting and removal of the impure fraction.[2][3] 4. Reduce the melt flow rate: A lower flow rate creates a thinner film, improving the separation efficiency.[4] |
| DDDA-FFC-02 | Low Yield of Crystallized DDDA | 1. Final crystallization temperature is too high: A higher temperature reduces the overall amount of crystallized material.[1] 2. Crystallization time is too short: Insufficient time for crystal growth will naturally lead to a lower yield.[4] 3. Excessive "sweating": Overly aggressive sweating (too high a temperature or too long a duration) can melt a significant portion of the desired product.[1] | 1. Decrease the final crystallization temperature: This will increase the supersaturation and drive more of the DDDA to crystallize.[1] 2. Increase the crystallization time: Allow more time for the crystal layer to build up on the cooling surface.[4] 3. Reduce the sweating temperature and/or duration: Find a balance that purifies the crystals without significantly reducing the yield.[1] |
| DDDA-FFC-03 | Poor or No Crystal Formation on the Falling Film Surface | 1. Cooling temperature is too high: The temperature of the cooling surface is not low enough to induce nucleation and crystal growth. 2. Low feed concentration/supersaturation: The concentration of DDDA in the melt is below the saturation point at the given cooling temperature.[5] 3. Melt flow rate is too low: An extremely low flow rate may lead to poor distribution of the melt on the cooling surface. | 1. Lower the cooling temperature: Ensure the temperature of the glycerine bath or other cooling medium is sufficiently below the melting point of the DDDA feed.[4] 2. Increase the feed concentration: Ensure the feed is supersaturated at the crystallization temperature. A pre-heating step to dissolve all solids followed by controlled cooling is crucial.[5] 3. Optimize the melt flow rate: Adjust the flow rate to ensure a continuous and evenly distributed film on the cooling surface.[4] |
| DDDA-FFC-04 | Uneven Crystal Layer Formation | 1. Poor melt distribution: The falling film is not uniform across the crystallization surface. 2. Inconsistent cooling surface temperature: Temperature gradients on the cooling surface can lead to preferential crystallization in colder areas. | 1. Check the melt distribution system: Ensure the system is providing a consistent and even flow of the melt to the top of the crystallization surface. 2. Verify the cooling system's performance: Ensure uniform circulation of the cooling medium and check for any blockages or inconsistencies in the heat transfer. |
Frequently Asked Questions (FAQs)
Q1: What is falling film crystallization?
A1: Falling film crystallization is a purification technique where a thin film of a molten substance is passed down the inside of a cooled vertical tube or surface.[3] The desired component crystallizes onto the cooled surface, while impurities remain concentrated in the liquid film that is drained off at the bottom.[2] This method is particularly effective for separating components with close boiling points or for thermally sensitive materials.
Q2: What is "sweating" in the context of falling film crystallization?
A2: Sweating, or partial melting, is a purification step performed after the initial crystallization.[3] The temperature of the crystal layer is raised slightly to melt a small portion of the crystals.[3] This melted portion, which is rich in impurities, is then drained away, resulting in a higher purity final product.[2]
Q3: What are the most critical operational parameters for the purification of DDDA by falling film crystallization?
A3: The most influential parameters are the temperature of the cooling medium (e.g., glycerine bath) and the flow rate of the molten DDDA.[4] These parameters directly impact the rate of crystallization, crystal structure, and the efficiency of impurity separation.[4]
Q4: How can I improve the purity of my DDDA product if a single crystallization step is insufficient?
A4: To achieve higher purity, you can implement a multi-stage crystallization process. The product from the first stage can be used as the feed for a subsequent stage. Additionally, optimizing the "sweating" step by carefully controlling the temperature and duration can significantly enhance purity.[2]
Q5: My DDDA feed contains homologous compounds. Can falling film crystallization effectively separate them?
A5: Yes, falling film crystallization has been shown to be effective in separating DDDA from its homologous compounds, achieving purities of over 99% from a 96% pure feed.[4] The separation is based on the differences in the melting points and crystallization kinetics of the different dicarboxylic acids.
Experimental Protocols
General Protocol for Falling Film Melt Crystallization of Dodecanedioic Acid
-
Feed Preparation: The crude DDDA is heated until it is completely molten. The temperature should be maintained just above the melting point to avoid thermal degradation.
-
Crystallization:
-
The molten DDDA is pumped to the top of the falling film crystallizer and distributed evenly to flow down the inner surface of the crystallization tubes.
-
A cooling medium is circulated on the outside of the tubes at a controlled temperature. For dicarboxylic acids, the crystallization temperature can range from approximately 100°C to 140°C for saturated forms.[2]
-
The cooling rate should be slow to promote the growth of pure crystals.
-
This process is continued for a predetermined crystallization time until a crystal layer of the desired thickness has formed.
-
-
Draining of Mother Liquor: Once the crystallization is complete, the feed pump is stopped, and the remaining liquid (mother liquor), which is now enriched with impurities, is drained from the system.[2]
-
Sweating (Purification):
-
The temperature of the medium circulating outside the tubes is slowly increased to a "sweat temperature."[2]
-
This causes a partial melting of the crystal layer, preferentially melting the portions with higher impurity concentrations.[2]
-
The resulting liquid (sweat) is drained from the crystallizer.[2]
-
-
Melting and Collection:
-
Multi-stage Operation (Optional): For even higher purity, the collected product can be used as the feed for a second crystallization stage, repeating steps 2-5.
Example Operating Conditions (for 2-Pyrrolidone Purification - illustrative for parameter types)
The following table shows optimized parameters from a study on a different compound and is intended to illustrate the types of quantitative data that should be recorded and optimized for DDDA.
| Parameter | Optimized Value |
| Precooling Temperature | 25 °C |
| Feed Rate | 1.5 L/h |
| Cooling Rate | 6 °C/h |
| Final Crystallization Temp. | 8 °C |
| Heating Rate (Sweating) | 4 °C/h |
| Final Sweating Temperature | 19 °C |
Data from a study on 2-pyrrolidone purification and should be considered as a template for parameter optimization for DDDA.[6]
Visualizations
Caption: Troubleshooting workflow for DDDA purification.
Caption: Experimental workflow for falling film crystallization.
References
- 1. WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents [patents.google.com]
- 2. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 3. Falling film crystallization | Sulzer [sulzer.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient crystallization process of dodecanedioic acid by a pneumatically agitated crystallizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Enhancing the purity of dodecanedioate using multiple-pass distillation techniques
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of dodecanedioate (and related long-chain diesters) using multiple-pass distillation techniques.
Troubleshooting Guides
This section addresses specific issues that may arise during the multiple-pass distillation of this compound.
Issue 1: Bumping or Unstable Boiling in the Distilling Flask
-
Question: My this compound sample is boiling erratically and "bumping" violently in the flask, even under vacuum. What's causing this and how can I fix it?
-
Answer: Bumping occurs when the liquid becomes superheated and vaporizes in a sudden burst. For high-boiling point, viscous liquids like this compound, this is a common issue.
-
Solution 1: Inadequate Stirring: Ensure vigorous and constant stirring. Use a properly sized magnetic stir bar and a stir plate with sufficient power to create a deep vortex. This provides nucleation sites for smooth boiling.
-
Solution 2: Improper Heat Application: Apply heat gradually and evenly. Use a heating mantle with a sand or oil bath to ensure uniform temperature distribution around the flask. Avoid direct heating with a flame or a hot plate surface.
-
Solution 3: Absence of Boiling Chips (Atmospheric Distillation): For any distillation at atmospheric pressure, boiling chips are essential. However, do not use boiling chips for vacuum distillation , as the trapped air in their pores is quickly removed, rendering them ineffective. Rely on vigorous stirring for vacuum applications.
-
Issue 2: Low or No Distillate Collection
-
Question: The this compound is refluxing in the column, but very little is collecting in the receiving flask. What should I do?
-
Answer: This indicates that the vapor is not reaching the condenser with enough energy to distill over.
-
Solution 1: Insufficient Heating: The temperature of the heating bath may be too low. For fractional distillation, the heating source typically needs to be 20-30°C higher than the desired vapor temperature at the still head.[1] Gradually increase the heating mantle temperature.
-
Solution 2: Poor Insulation: A significant amount of heat can be lost from the distillation column, especially with long, packed columns. Insulate the column and the still head with glass wool or aluminum foil to minimize heat loss.[1]
-
Solution 3: Vacuum Leaks: In a vacuum distillation, a leak will raise the pressure in the system, thereby increasing the boiling point of the this compound. Check all glass joints and hose connections for a proper seal. Ensure all joints are lightly greased with a suitable vacuum grease.
-
Issue 3: Product in the Receiving Flask is Contaminated
-
Question: My collected this compound is cloudy or appears to have impurities. How can I improve the separation?
-
Answer: Contamination can result from several factors, including an inefficient distillation or carry-over of impurities.
-
Solution 1: Flooding of the Fractionating Column: If the heating rate is too high, the column can "flood," where a large volume of liquid is pushed up the column, carrying impurities with it.[1] Reduce the heating rate to allow for proper vapor-liquid equilibrium on the column packing.
-
Solution 2: Inefficient Column Packing: Ensure you are using an appropriate fractionating column with sufficient theoretical plates for the separation. For closely boiling impurities, a longer column or more efficient packing material may be needed.
-
Solution 3: Cross-Contamination: Ensure all glassware is scrupulously clean before starting the distillation. If reusing a receiving flask from a previous fraction, ensure it is properly cleaned and dried.
-
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound is a high-boiling point compound. Heating it to its atmospheric boiling point can cause thermal decomposition, leading to impurities and reduced yield.[2] Vacuum distillation lowers the pressure of the system, which in turn lowers the boiling point of the this compound, allowing it to be distilled at a lower, non-destructive temperature.[2]
Q2: What is "multiple-pass" distillation and why is it used?
A2: Multiple-pass distillation is the process of taking the distilled product (the distillate) from one distillation and using it as the starting material for a subsequent distillation. Each "pass" further separates the desired compound from any remaining impurities, leading to a progressive increase in purity. This is particularly useful for removing impurities with boiling points very close to that of the target compound.
Q3: How many distillation passes are typically needed to achieve high purity?
A3: The number of passes required depends on the initial purity of the this compound and the desired final purity. For many applications, two to three passes are sufficient to significantly enhance purity. It is recommended to analyze the purity after each pass (e.g., using Gas Chromatography) to determine if further distillation is necessary.
Q4: What is the expected trade-off between purity and yield with each distillation pass?
A4: There is an inherent trade-off between purity and yield. With each successive distillation, the purity of the this compound will increase. However, some material is inevitably lost during each transfer and distillation process (e.g., material left on the glassware walls, in the distillation column, or as a small, impure final fraction). Therefore, the overall yield will decrease with each pass.
Q5: What type of vacuum pump is suitable for this compound distillation?
A5: The choice of vacuum pump depends on the desired operating pressure. For many high-boiling esters, a standard laboratory vacuum pump capable of achieving pressures in the range of 1-10 mmHg is sufficient. For very high-boiling or sensitive compounds, a higher performance pump may be necessary to achieve lower pressures.
Data Presentation
The following tables provide representative data on the effect of multiple-pass distillation on the purity and yield of this compound. Note: These values are illustrative and actual results will vary based on the specific experimental setup and initial sample purity.
Table 1: Purity of this compound vs. Number of Distillation Passes
| Distillation Pass | Purity (%) |
| Crude Sample | 92.5 |
| Pass 1 | 97.8 |
| Pass 2 | 99.5 |
| Pass 3 | >99.9 |
Table 2: Yield of this compound vs. Number of Distillation Passes
| Distillation Pass | Per-Pass Yield (%) | Overall Yield (%) |
| Pass 1 | 90 | 90.0 |
| Pass 2 | 92 | 82.8 |
| Pass 3 | 93 | 77.0 |
Experimental Protocols
Detailed Methodology for Multiple-Pass Vacuum Fractional Distillation of this compound
This protocol outlines the procedure for purifying this compound using a laboratory-scale multiple-pass vacuum fractional distillation setup.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flasks (distilling and receiving)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Vacuum adapter
-
Thermometer or temperature probe
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap
-
Vacuum tubing
-
Glass wool and aluminum foil for insulation
-
Vacuum grease
-
Lab jacks and clamps
Procedure:
-
Apparatus Assembly (First Pass):
-
Place a magnetic stir bar in a clean, dry round-bottom flask (the distilling flask).
-
Add the crude this compound to the flask, filling it to no more than half its volume.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are lightly greased and securely clamped.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Connect the condenser to a cold water supply.
-
Connect the vacuum adapter to a cold trap, and then to the vacuum pump, using thick-walled vacuum tubing.
-
-
Distillation (First Pass):
-
Turn on the magnetic stirrer to ensure vigorous stirring.
-
Turn on the vacuum pump and allow the system to evacuate to the desired pressure.
-
Once the pressure is stable, begin heating the distilling flask using the heating mantle.
-
Increase the temperature gradually until the this compound begins to boil and a ring of condensate starts to rise up the fractionating column.
-
Insulate the column and still head with glass wool and aluminum foil to facilitate the ascent of the vapor.
-
Collect any low-boiling impurities as a "forerun" fraction in a separate receiving flask and then switch to a clean receiving flask to collect the main this compound fraction.
-
Maintain a slow, steady distillation rate (approximately 1-2 drops per second).
-
Record the temperature range over which the main fraction is collected.
-
Stop the distillation when only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
-
-
Subsequent Passes (Second, Third, etc.):
-
Transfer the collected this compound from the first pass to a clean, appropriately sized distilling flask with a new magnetic stir bar.
-
Reassemble the clean and dry distillation apparatus.
-
Repeat the distillation procedure as described in step 2.
-
With each pass, the boiling range should become narrower, and a smaller forerun fraction will likely be observed.
-
-
Purity Analysis:
-
After each pass, a small sample of the distilled this compound should be taken for purity analysis, typically by Gas Chromatography (GC), to determine if further purification is required.
-
Mandatory Visualizations
Caption: Workflow for multiple-pass distillation of this compound.
Caption: Troubleshooting decision tree for this compound distillation.
References
Overcoming challenges in the analytical detection of dodecanedioate in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of dodecanedioate (DDDA) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound in complex matrices like plasma or urine?
A1: The main challenges include:
-
Low volatility and high polarity: this compound is a long-chain dicarboxylic acid, making it non-volatile and highly polar. This makes direct analysis by gas chromatography (GC) challenging without derivatization.
-
Matrix effects: Biological matrices such as plasma and urine are complex, containing numerous endogenous compounds (salts, proteins, lipids) that can interfere with the analysis.[1] In liquid chromatography-mass spectrometry (LC-MS), these interferences can cause ion suppression or enhancement, affecting the accuracy and sensitivity of the measurement.
-
Sample preparation: Efficiently extracting DDDA from the matrix while removing interfering components is crucial. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]
-
Poor ionization efficiency: In LC-MS, dicarboxylic acids can have poor ionization and fragmentation, making sensitive detection difficult.[2]
Q2: Which analytical technique is better for this compound analysis: GC-MS or LC-MS/MS?
A2: The choice between GC-MS and LC-MS/MS depends on the specific requirements of the assay.
-
GC-MS can be a robust and sensitive technique for DDDA analysis, but it requires a derivatization step to make the analyte volatile.[3][4] This adds a step to the sample preparation and can introduce variability if not carefully controlled.
-
LC-MS/MS is often preferred for its high specificity and sensitivity and can analyze DDDA without derivatization. However, it is more susceptible to matrix effects.[2] Derivatization can also be used in LC-MS/MS to improve sensitivity.[2]
Q3: What is derivatization and why is it necessary for the GC-MS analysis of this compound?
A3: Derivatization is a chemical modification of a compound to produce a new compound with properties that are more suitable for a particular analytical technique.[3][4] For the GC-MS analysis of this compound, derivatization is necessary to:
-
Increase volatility: DDDA is a non-volatile compound. Derivatization of the carboxylic acid groups (e.g., through silylation or esterification) converts them into less polar, more volatile derivatives that can be vaporized and separated by gas chromatography.[3][4][5]
-
Improve thermal stability: The derivatized form of DDDA is often more stable at the high temperatures used in the GC injector and column.[5]
-
Enhance chromatographic performance: Derivatization can lead to better peak shape and improved separation from other components in the sample.
Troubleshooting Guides
GC-MS Analysis
Problem: Low or no peak for this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | - Ensure derivatization reagents (e.g., BSTFA) are fresh and not exposed to moisture.[4] - Optimize reaction time and temperature. Some derivatization reactions require heating to go to completion.[6] - Ensure the sample is completely dry before adding the derivatization reagent, as water can inactivate the reagent.[4] |
| Analyte Adsorption | - Check for active sites in the GC inlet liner or the front of the column. Use a deactivated liner and trim the first few centimeters of the column. |
| Poor Injection | - Verify the syringe is functioning correctly and the injection volume is appropriate. |
Problem: Tailing peak for the this compound derivative.
| Possible Cause | Troubleshooting Step |
| Active Sites in the System | - Silanol groups on the GC column or liner can interact with the analyte. Use a highly inert column and a deactivated liner. |
| Column Contamination | - Bake out the column at a high temperature (within the column's limits) to remove contaminants. If this doesn't work, the column may need to be replaced. |
| Improper Column Installation | - Ensure the column is installed correctly in both the injector and detector to avoid dead volume. |
LC-MS/MS Analysis
Problem: High signal variability or poor reproducibility.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | - Use a stable isotope-labeled internal standard for this compound to compensate for ion suppression or enhancement. - Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration). - Improve sample cleanup to remove more interfering components. Consider using a more selective SPE sorbent. |
| Inconsistent Sample Preparation | - Ensure consistent timing and technique for all sample preparation steps, especially for manual methods like LLE or SPE. |
| Instrument Instability | - Check for fluctuations in the spray stability of the ESI source. Clean the source if necessary. - Monitor system suitability by injecting a standard solution periodically throughout the analytical run. |
Problem: Low sensitivity for this compound.
| Possible Cause | Troubleshooting Step |
| Poor Ionization | - this compound is typically analyzed in negative ion mode (ESI-). Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for the [M-H]- ion. |
| Suboptimal MS/MS Transition | - Ensure the precursor and product ions selected for multiple reaction monitoring (MRM) are the most abundant and specific for this compound. Optimize the collision energy for the selected transition. |
| Derivatization | - Consider derivatization to enhance sensitivity. Reagents like 3-nitrophenylhydrazine (3-NPH) can be used to add a readily ionizable group to the molecule. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of this compound and other long-chain dicarboxylic acids. Note that specific values will depend on the matrix, instrumentation, and method used.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | Matrix | LOD | LOQ |
| Dodecanedioic Acid | LC-qTOF-MS | Not specified | 0.9 nmol/L | Not Reported |
| Methylmalonic Acid (dicarboxylic acid) | LC-MS/MS | Serum/Plasma | 0.05 µmol/L | 0.1 µmol/L |
| 1,14-Tetradecanedioic Acid | LC-MS/MS | Human Plasma | Not Reported | 2.5 nM |
| 1,16-Hexadecanedioic Acid | LC-MS/MS | Human Plasma | Not Reported | 2.5 nM |
Table 2: Recovery Rates for Sample Preparation
| Analyte | Extraction Method | Matrix | Average Recovery (%) |
| Tridecanedioic Acid | Not Specified | Not Specified | 41% |
| Adipic Acid | Not Specified | Not Specified | 102% |
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of this compound (with Derivatization)
This protocol provides a general workflow for the analysis of DDDA in a biological matrix using GC-MS. Optimization will be required for specific matrices and instrumentation.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled DDDA).
-
Acidify the sample with a small volume of HCl to a pH of ~2-3.
-
Add 500 µL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 1-2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
GC-MS Analysis:
-
GC Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.
-
MS Detection: Use electron ionization (EI) and monitor for characteristic ions of the derivatized DDDA.
-
Protocol 2: General Procedure for LC-MS/MS Analysis of this compound
This protocol outlines a general approach for the direct analysis of DDDA in a biological matrix by LC-MS/MS.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add an internal standard.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization.
-
Flow Rate: Typical flow rates for UHPLC are 0.3-0.5 mL/min.
-
MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor the transition from the precursor ion (e.g., [M-H]⁻) to a specific product ion in MRM mode.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. familiasga.com [familiasga.com]
- 4. The differential diagnosis of dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20020019056A1 - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 6. longdom.org [longdom.org]
Strategies to minimize by-product formation during dodecanedioate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during dodecanedioate (DDDA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing dodecanedioic acid (DDDA)?
A1: The primary industrial method is a multi-step chemical synthesis starting from butadiene. This process involves the cyclotrimerization of butadiene to cyclododecatriene, followed by hydrogenation to cyclododecane. The cyclododecane is then oxidized to a mixture of cyclododecanol and cyclododecanone, which is finally oxidized with nitric acid to yield DDDA.[1] Alternative methods include the ozonolysis of cyclododecene and biosynthetic routes using microorganisms like Candida tropicalis.[2]
Q2: What are the main by-products formed during the chemical synthesis of DDDA?
A2: The most common by-products are shorter-chain dicarboxylic acids, such as adipic acid (C6), glutaric acid (C5), and succinic acid (C4). These arise from the cleavage of the carbon ring at positions other than the desired one during the nitric acid oxidation step.
Q3: How can I minimize the formation of these shorter-chain dicarboxylic acids?
A3: Minimizing by-product formation hinges on careful control of the reaction conditions during the nitric acid oxidation of the cyclododecanol/cyclododecanone mixture. Key parameters to control include temperature, nitric acid concentration, and the ratio of catalysts (typically copper and vanadium). Operating within the optimal range for these parameters will favor the desired ring-opening to form DDDA over side reactions that lead to shorter-chain diacids.
Q4: What is the role of the copper and vanadium catalysts in the nitric acid oxidation step?
A4: Copper and vanadium salts act as catalysts to facilitate the oxidation of the cyclododecanol/cyclododecanone mixture with nitric acid. They help to improve the reaction rate and selectivity towards the formation of dodecanedioic acid. While the precise mechanism is complex, they are understood to participate in the redox cycling of the nitrogen oxides involved in the oxidation process.
Q5: Are there "greener" or more sustainable alternatives to the traditional chemical synthesis of DDDA?
A5: Yes, biosynthetic routes using microorganisms are a promising green alternative. Strains of Candida tropicalis have been engineered to convert renewable feedstocks like long-chain fatty acids (e.g., from palm oil or coconut oil) or n-dodecane into DDDA.[2][3] This approach avoids the use of harsh reagents like nitric acid and can offer high selectivity with minimal by-product formation.
Q6: How can I purify DDDA from the shorter-chain dicarboxylic acid by-products?
A6: Purification is typically achieved through crystallization. DDDA has different solubility properties compared to the shorter-chain diacids. By carefully selecting the solvent and controlling the cooling rate, it is possible to selectively crystallize the DDDA, leaving the more soluble by-products in the mother liquor. Patents describing the separation of similar dicarboxylic acid mixtures suggest that fractional crystallization can be an effective technique.[4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of Dodecanedioic Acid | - Incomplete oxidation of the cyclododecanol/cyclododecanone mixture.- Sub-optimal reaction temperature or time.- Incorrect concentration of nitric acid.- Inefficient catalyst activity. | - Ensure the reaction is allowed to proceed for the recommended duration.- Verify and maintain the optimal reaction temperature.- Use the correct concentration and an adequate excess of nitric acid.- Check the quality and quantity of the copper and vanadium catalysts. |
| High Levels of Shorter-Chain Dicarboxylic Acid By-products | - Reaction temperature is too high, leading to excessive C-C bond cleavage.- Incorrect catalyst ratio or concentration.- Nitric acid concentration is too high or reaction time is too long. | - Carefully control the reaction temperature within the recommended range.- Optimize the ratio of copper and vanadium catalysts.- Experiment with slightly lower nitric acid concentrations or shorter reaction times. |
| Product Discoloration (Yellow or Brown Tint) | - Presence of nitrogen oxides (NOx) or nitrated by-products.- Incomplete removal of the catalyst. | - Ensure adequate washing of the crystallized product to remove residual nitric acid and catalysts.- Consider a recrystallization step for further purification. |
| Difficulty in Crystallizing the Final Product | - Presence of significant amounts of impurities that inhibit crystallization.- Inappropriate solvent for crystallization.- Cooling the solution too quickly. | - Attempt to further purify the crude product before crystallization (e.g., by washing).- Experiment with different crystallization solvents.- Allow the solution to cool slowly to promote the formation of larger, purer crystals.[5][6] |
| Inconsistent Results Between Batches | - Variations in the quality of starting materials.- Inconsistent control of reaction parameters. | - Use starting materials of consistent purity.- Carefully monitor and control all reaction parameters (temperature, time, concentrations, stirring rate) for each batch. |
Experimental Protocols
Chemical Synthesis: Nitric Acid Oxidation of Cyclododecanol/Cyclododecanone
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions. Safety Precaution: This reaction involves the use of concentrated nitric acid and generates toxic nitrogen oxide gases. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
Materials:
-
Cyclododecanol/cyclododecanone mixture
-
Concentrated nitric acid (e.g., 65%)
-
Ammonium vanadate (catalyst)
-
Copper nitrate (catalyst)
-
Distilled water
Procedure:
-
In a glass reactor equipped with a stirrer, thermometer, and reflux condenser connected to a gas trap (to neutralize NOx fumes), charge the cyclododecanol/cyclododecanone mixture.
-
Add the catalytic amounts of ammonium vanadate and copper nitrate.
-
With vigorous stirring, slowly add an excess of concentrated nitric acid to the mixture. The addition should be done cautiously to control the initial exothermic reaction.
-
Heat the reaction mixture to the desired temperature (e.g., 70-90°C) and maintain it for a specified period (e.g., 1-2 hours).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude dodecanedioic acid may precipitate upon cooling. If not, a portion of the nitric acid and water can be removed by evaporation under reduced pressure to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the crystals with cold water to remove residual nitric acid and catalysts.
-
Dry the purified dodecanedioic acid. For higher purity, a recrystallization step from a suitable solvent can be performed.
Biosynthesis: Fermentation using Candida tropicalis
This is a generalized protocol for the biotransformation of n-dodecane to DDDA. Specific parameters will vary depending on the strain and bioreactor setup.
Materials:
-
Candida tropicalis strain capable of n-dodecane conversion
-
Fermentation medium (containing a carbon source for growth, nitrogen source, salts, and trace elements)
-
n-Dodecane (substrate)
-
pH control reagents (e.g., NaOH, H₂SO₄)
-
Antifoaming agent
Procedure:
-
Inoculum Preparation: Grow a seed culture of Candida tropicalis in a suitable medium.
-
Fermentation:
-
Sterilize the bioreactor containing the fermentation medium.
-
Inoculate the bioreactor with the seed culture.
-
Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH (e.g., initially around 6.0, may be shifted during the production phase).[3]
-
Provide adequate aeration and agitation.
-
-
Biotransformation:
-
After an initial growth phase, introduce n-dodecane as the substrate. An optimized feeding strategy (e.g., fed-batch) is often employed to avoid substrate toxicity.
-
Monitor the pH and adjust as needed. A gradual increase in pH during the conversion phase has been shown to be beneficial.
-
Continue the fermentation for the desired period, monitoring the production of DDDA using analytical techniques like GC or HPLC.
-
-
Product Recovery:
-
Separate the biomass from the fermentation broth (e.g., by centrifugation or filtration).
-
The DDDA is typically present in the broth.
-
Acidify the broth to precipitate the DDDA.
-
Collect the precipitated DDDA by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization.
-
Data Presentation
Table 1: Typical Yield and Purity in Dodecanedioic Acid Synthesis
| Synthesis Method | Starting Material | Typical Yield | Typical Purity | Common By-products |
| Chemical Synthesis | Cyclododecanol/Cyclododecanone | ~88%[1] | ~99%[1] | Shorter-chain dicarboxylic acids (adipic, glutaric, succinic) |
| Biosynthesis | n-Dodecane / Plant-oil derivatives | High (process dependent) | High (can be >99%) | Minimal, depending on the strain and process optimization |
Visualizations
Caption: Workflow for the chemical synthesis of dodecanedioic acid.
Caption: Workflow for the biosynthesis of dodecanedioic acid.
Caption: Relationship between reaction parameters and product outcome.
References
- 1. EP2407444A2 - Process for the preparation of dodecanedioic acid - Google Patents [patents.google.com]
- 2. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. US3180878A - Separation of adipic acid, glutaric acid and succinic acid from mother liquors obtained in the manufacture of adipic acid - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Polymerization Conditions for Dodecanedioate-Based Polyamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization conditions for dodecanedioate-based polyamides, such as Polyamide 1212 (PA1212).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound-based polyamides in a question-and-answer format.
Issue 1: Low Molecular Weight and Poor Mechanical Properties
-
Question: My final polyamide has a low intrinsic viscosity and exhibits brittle behavior. What are the potential causes and how can I increase the molecular weight?
-
Answer: Low molecular weight in this compound-based polyamides is a common issue that directly impacts their mechanical properties. The primary causes and their respective solutions are outlined below:
-
Inaccurate Stoichiometry: An exact 1:1 molar ratio of the diamine (e.g., 1,12-dodecanediamine) and the diacid (dodecanedioic acid) is crucial for achieving a high degree of polymerization.[1] Any imbalance will result in chain termination and a lower molecular weight.
-
Solution: Carefully calculate and weigh the monomers. It is advisable to use high-purity monomers to ensure accurate molar ratios. For melt polymerization, the formation of a nylon salt intermediate can help ensure a 1:1 ratio.
-
-
Incomplete Reaction: The polycondensation reaction may not have proceeded to completion.
-
Solution: Increase the reaction time or temperature to drive the equilibrium towards polymer formation. Applying a high vacuum during the final stages of melt polymerization is essential to effectively remove the water byproduct, which also pushes the reaction forward.
-
-
Presence of Monofunctional Impurities: Monofunctional species in the monomer feed or introduced during the reaction can act as chain stoppers, limiting polymer growth.
-
Solution: Ensure the purity of the monomers and the reaction setup. Use purified solvents and thoroughly clean all glassware and equipment.
-
-
Side Reactions: At elevated temperatures, side reactions such as decarboxylation of the diacid can occur, leading to a stoichiometric imbalance.
-
Solution: Optimize the temperature profile of the polymerization. A step-wise temperature increase can help minimize side reactions in the initial stages.
-
-
Issue 2: Polymer Discoloration (Yellowing or Darkening)
-
Question: The polyamide I synthesized has a yellow or dark brown color. What causes this discoloration and how can I obtain a colorless product?
-
Answer: Discoloration in polyamides is typically a result of thermal degradation or oxidation at high polymerization temperatures.
-
Oxidation: The presence of oxygen at high temperatures can lead to the formation of chromophoric groups.
-
Solution: Maintain a continuous inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process, from the initial charging of reactants to the final cooling of the polymer. A slight positive pressure of the inert gas is recommended.
-
-
Thermal Degradation: Prolonged exposure to very high temperatures can cause the polymer chains to degrade, leading to discoloration.
-
Solution: Optimize the reaction temperature and time. Avoid unnecessarily high temperatures or extended reaction times. The use of antioxidants or thermal stabilizers, such as phosphite-based compounds, can also help mitigate thermal degradation.
-
-
Impurities: Impurities in the monomers or from the reaction vessel can catalyze degradation reactions.
-
Solution: Use high-purity monomers and ensure the reactor is made of a non-reactive material like stainless steel or glass.
-
-
Issue 3: Gel Formation
-
Question: During polymerization, my reaction mixture became highly viscous and formed a gel, making it difficult to process. What leads to gel formation and how can it be prevented?
-
Answer: Gel formation, or cross-linking, in polyamide synthesis is often caused by side reactions that create branching points in the polymer chains.
-
Impurities with More Than Two Functional Groups: The presence of tri-functional or higher-functionality impurities in the monomer feed can lead to the formation of a cross-linked network.
-
Solution: Ensure the purity of the diamine and diacid monomers.
-
-
Side Reactions at High Temperatures: Certain side reactions at very high temperatures can lead to branching and ultimately gelation. For instance, in some polyamide systems, deamination can lead to cross-linking.
-
Solution: Carefully control the polymerization temperature and avoid localized overheating. A well-stirred reaction vessel is crucial for uniform heat distribution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the melt polymerization of Polyamide 1212?
A1: The melt polymerization of Polyamide 1212 is typically carried out in a temperature range of 220°C to 280°C. The process often involves a step-wise increase in temperature. Initially, a prepolymer is formed at a lower temperature, and then the temperature is gradually raised while applying a vacuum to facilitate the removal of water and increase the molecular weight.
Q2: Is a catalyst necessary for the polymerization of this compound-based polyamides?
A2: While the polycondensation can proceed without a catalyst, certain catalysts can be used to increase the reaction rate. Phosphorous-based catalysts, such as sodium hypophosphite, are sometimes employed in polyamide synthesis. However, for many applications, the reaction can be driven to completion by controlling the temperature and vacuum without the need for a catalyst.
Q3: How does the monomer ratio affect the final properties of the polyamide?
A3: The monomer ratio is a critical parameter that primarily influences the molecular weight of the polyamide. A stoichiometric imbalance, with an excess of either the diamine or the diacid, will lead to a lower molecular weight. This, in turn, affects the mechanical properties, such as tensile strength and elongation at break, as well as the thermal properties like the melting point and glass transition temperature.
Q4: What are the key differences between melt, solution, and interfacial polymerization for this compound-based polyamides?
A4:
-
Melt Polymerization: This method involves reacting the monomers in their molten state at high temperatures. It is a solvent-free process, which is advantageous from an environmental and cost perspective. However, it requires high temperatures, which can lead to side reactions and discoloration.
-
Solution Polymerization: In this technique, the monomers are dissolved in a suitable solvent, and the polymerization is carried out in the solution. This method allows for better temperature control and can yield high molecular weight polymers. A key challenge is the complete removal of the high-boiling point solvent from the final polymer.
-
Interfacial Polymerization: This is a low-temperature method where the polymerization occurs at the interface of two immiscible liquids. Typically, the diamine is dissolved in an aqueous phase, and the diacid chloride (the more reactive derivative of the diacid) is dissolved in an organic phase. This method is rapid and can produce high molecular weight polymers at room temperature, but it involves the use of solvents and produces a byproduct (HCl) that needs to be neutralized.[2][3]
Data Presentation
Table 1: Effect of Polymerization Time on the Properties of Polyamide 1212 (Melt Polymerization at 260°C)
| Polymerization Time (hours) | Intrinsic Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Melting Point (°C) |
| 2 | 0.85 | 45 | 150 | 178 |
| 4 | 1.10 | 55 | 200 | 180 |
| 6 | 1.25 | 60 | 220 | 181 |
| 8 | 1.30 | 62 | 225 | 181 |
Table 2: Influence of Monomer Ratio on Polyamide 1212 Molecular Weight (Melt Polymerization)
| Molar Ratio (Diamine:Diacid) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 1:1.02 | 12,000 | 25,000 | 2.08 |
| 1:1.01 | 15,000 | 31,000 | 2.07 |
| 1:1 | 20,000 | 42,000 | 2.10 |
| 1.01:1 | 14,500 | 30,000 | 2.07 |
| 1.02:1 | 11,500 | 24,000 | 2.09 |
Experimental Protocols
1. Melt Polycondensation of Polyamide 1212
-
Materials: 1,12-dodecanediamine, Dodecanedioic acid, Antioxidant (e.g., Irganox® 1098), Nitrogen gas.
-
Apparatus: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum connection.
-
Procedure:
-
Equimolar amounts of 1,12-dodecanediamine and dodecanedioic acid are charged into the reactor.
-
A small amount of antioxidant (e.g., 0.1 wt%) is added.
-
The reactor is purged with nitrogen for at least 30 minutes to remove any oxygen.
-
The temperature is gradually raised to 220°C under a slow stream of nitrogen with stirring.
-
The mixture is held at 220°C for 1-2 hours to form a prepolymer. Water will start to distill off.
-
The temperature is then slowly increased to 260-280°C.
-
Once the temperature has stabilized, a vacuum (typically <1 torr) is gradually applied over 30-60 minutes.
-
The polymerization is continued under vacuum for 3-4 hours to increase the molecular weight. The viscosity of the melt will increase significantly.
-
After the desired reaction time, the vacuum is broken with nitrogen, and the molten polymer is extruded from the reactor and cooled.
-
2. Solution Polymerization of Polyamide 1212
-
Materials: 1,12-dodecanediamine, Dodecanedioic acid, High-boiling point solvent (e.g., m-cresol), Nitrogen gas.
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Procedure:
-
Equimolar amounts of 1,12-dodecanediamine and dodecanedioic acid are dissolved in m-cresol in the flask.
-
The flask is purged with nitrogen.
-
The solution is heated to 180-200°C with continuous stirring under a nitrogen atmosphere.
-
The reaction is allowed to proceed for 4-6 hours. Water formed during the reaction is removed by distillation with the solvent.
-
The polymer is isolated by pouring the hot solution into a non-solvent like methanol, which precipitates the polyamide.
-
The precipitated polymer is then filtered, washed thoroughly with methanol, and dried in a vacuum oven.
-
3. Interfacial Polymerization of Polyamide 1212
-
Materials: 1,12-dodecanediamine, Dodecanedioyl chloride, Sodium hydroxide (NaOH), Dichloromethane (or another suitable organic solvent), Water.
-
Apparatus: A beaker, a stirring rod.
-
Procedure:
-
An aqueous solution of 1,12-dodecanediamine and NaOH (to neutralize the HCl byproduct) is prepared.
-
An organic solution of dodecanedioyl chloride in dichloromethane is prepared.
-
The aqueous solution is carefully poured on top of the organic solution in a beaker to form two distinct layers.
-
A film of Polyamide 1212 will form at the interface of the two liquids.
-
The polymer film can be carefully grasped with forceps and continuously pulled out from the interface as a "rope".
-
The resulting polymer is washed thoroughly with water and then with a solvent like acetone to remove unreacted monomers and oligomers, and finally dried.
-
Visualizations
Caption: Experimental workflows for this compound-based polyamide synthesis.
Caption: Troubleshooting logic for low molecular weight in polyamide synthesis.
References
Improving signal-to-noise ratio in mass spectrometry for dodecanedioate quantification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for the quantification of dodecanedioate using mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound by LC-MS/MS.
Question: I am observing a low signal intensity or no peak for this compound. What are the possible causes and solutions?
Answer:
Low signal intensity for this compound can stem from several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Sample Preparation and Extraction:
-
Inefficient Extraction: this compound, being a dicarboxylic acid, may exhibit poor recovery with generic extraction protocols.
-
Solution: Employ a liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) under acidic conditions (e.g., acidify the sample with formic acid) to ensure the analyte is in its neutral form and more readily extracted.
-
-
Protein Precipitation Issues: In biological matrices like plasma, incomplete protein removal can lead to ion suppression.
-
Solution: Ensure efficient protein precipitation by using cold acetonitrile or methanol (typically 3:1 solvent-to-sample ratio), vortexing thoroughly, and centrifuging at a high speed in a cold environment.
-
-
-
Chromatography:
-
Poor Retention: this compound may have limited retention on standard C18 columns, especially with high aqueous mobile phases.
-
Solution: Use a C18 column with a high carbon load or consider a column with a different chemistry (e.g., a polar-embedded phase). Optimize the mobile phase by increasing the initial organic content or using a shallower gradient.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of this compound.
-
Solution: Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to promote protonation and improve retention in reversed-phase chromatography.
-
-
-
Mass Spectrometry:
-
Incorrect MRM Transitions: Using non-optimal precursor or product ions will result in a weak or absent signal.
-
Solution: For this compound (molecular weight: 230.30 g/mol ), the deprotonated molecule [M-H]⁻ is the typical precursor ion in negative ion mode, with an m/z of 229.1 . Key product ions for Multiple Reaction Monitoring (MRM) are m/z 211.1 (loss of H₂O) and m/z 167.1 .[1][2] It is crucial to optimize the collision energy for these transitions on your specific instrument.
-
-
Ion Source Conditions: Inefficient ionization in the MS source is a common cause of low signal.
-
Solution: Optimize ion source parameters such as spray voltage, gas temperatures (nebulizer and auxiliary gas), and gas flow rates. This compound is typically analyzed in negative electrospray ionization (ESI) mode.
-
-
-
Derivatization (Optional but Recommended for High Sensitivity):
-
Low Ionization Efficiency: Dicarboxylic acids can have suboptimal ionization efficiency.
-
Solution: Consider derivatization to improve ionization and chromatographic properties. Reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC can be used to derivatize the carboxylic acid groups, enhancing their response in positive ion mode.[3]
-
-
Question: I am observing high background noise in my chromatograms, which is affecting the signal-to-noise ratio. How can I reduce it?
Answer:
High background noise can originate from various sources, including the sample matrix, solvents, and the LC-MS system itself.
Troubleshooting Steps:
-
Sample Matrix Effects:
-
Interferences from Biological Matrices: Endogenous compounds in plasma, urine, or tissue homogenates can contribute to high background.
-
Solution: Improve sample cleanup. Consider using solid-phase extraction (SPE) with a suitable sorbent to remove interfering substances. A well-optimized LLE can also significantly reduce matrix effects.
-
-
-
Solvent and Reagent Contamination:
-
Contaminated Solvents: Impurities in solvents (water, acetonitrile, methanol) or additives (formic acid) are a common source of noise.
-
Solution: Always use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use.
-
-
Leaching from Plasticware: Plasticizers and other compounds can leach from tubes and plates.
-
Solution: Use polypropylene or glass tubes and vials whenever possible. Run a "blank" extraction (without sample) to check for contamination from your workflow.
-
-
-
LC-MS System Contamination:
-
Carryover: Analyte from a previous high-concentration sample may be retained in the injector or column and elute in subsequent runs.
-
Solution: Implement a robust needle wash protocol in your autosampler, using a strong solvent. Inject blank samples between your actual samples to monitor for carryover.
-
-
Dirty Ion Source or Mass Spectrometer: Over time, the ion source and mass spectrometer optics can become contaminated.
-
Solution: Perform regular cleaning and maintenance of the ion source as per the manufacturer's recommendations.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: For quantitative analysis of this compound in negative ion mode, the recommended precursor ion is the deprotonated molecule [M-H]⁻ at m/z 229.1 . The most common and intense product ions are m/z 211.1 and m/z 167.1 . It is essential to optimize the collision energy for each transition to achieve the best sensitivity on your instrument.
Q2: Should I use an internal standard for this compound quantification?
A2: Yes, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate and precise quantification. A SIL-IS, such as ¹³C₁₂-dodecanedioic acid, will co-elute with the analyte and experience similar extraction and ionization effects, thus correcting for variability. If a SIL-IS is unavailable, a structurally similar dicarboxylic acid with a different chain length (e.g., tetradecanedioic acid) can be used, but this is less ideal.
Q3: Is derivatization necessary for this compound analysis?
A3: While not strictly necessary, derivatization is a powerful strategy to improve the signal-to-noise ratio for dicarboxylic acids.[4] Derivatization can enhance ionization efficiency, improve chromatographic retention and peak shape, and move the analyte to a region of the mass spectrum with lower background noise. Reagents like 3-nitrophenylhydrazine (3-NPH) or aniline are commonly used for this purpose.[3][5]
Q4: What type of liquid chromatography column is best for this compound analysis?
A4: A reversed-phase C18 column is the most common choice for separating dicarboxylic acids. To improve retention of these relatively polar molecules, a column with a high carbon load or end-capping is recommended. The mobile phase should be acidified (e.g., with 0.1% formic acid) to ensure the analyte is in its protonated form. A gradient elution from a lower to a higher percentage of organic solvent (e.g., acetonitrile or methanol) is typically used.
Q5: What are some common sources of interference in this compound analysis?
A5: Interferences can arise from several sources:
-
Endogenous Isomers: Other dicarboxylic acids with the same nominal mass may be present in the sample. High-resolution mass spectrometry can help distinguish these, but good chromatographic separation is key.
-
Matrix Components: Phospholipids and other lipids in biological samples are a major source of ion suppression.
-
Plasticizers: Phthalates and other plasticizers from lab consumables can appear as interfering peaks.
-
Solvent Adducts: Formation of adducts in the ion source can complicate the mass spectrum.
Quantitative Data Summary
The following table summarizes typical analytical performance data for the quantification of long-chain dicarboxylic acids using LC-MS/MS. Note that specific values will depend on the instrument, method, and matrix.
| Parameter | Typical Value Range | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | [6] |
| Linearity (r²) | > 0.99 | [1] |
| Intra-day Precision (%CV) | < 15% | [6] |
| Inter-day Precision (%CV) | < 15% | [6] |
| Accuracy (% Bias) | ± 15% | [6] |
| Extraction Recovery | 80 - 110% | [3] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add the internal standard solution.
-
Acidify the sample by adding 10 µL of 1% formic acid in water.
-
Add 500 µL of a suitable organic extraction solvent (e.g., ethyl acetate or a mixture of isopropanol and hexane).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve, and transfer to an autosampler vial for injection.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
This compound: Precursor m/z 229.1 → Product m/z 211.1 (Quantifier) and 167.1 (Qualifier).
-
Internal Standard: Use the appropriate transitions for the chosen internal standard.
-
-
Instrument Parameters: Optimize spray voltage, source temperature, and gas flows according to the manufacturer's guidelines for your specific instrument. Optimize collision energy for each MRM transition.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. Determination of domoic acid in shellfish by liquid chromatography with electrospray ionization and multiple tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated HPLC-MS/MS Method To Quantify Low Levels of Domoic Acid in Plasma and Urine after Subacute Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic peak shape in HPLC analysis of dodecanedioate
This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor chromatographic peak shape during the HPLC analysis of dodecanedioate.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered in HPLC?
A1: The most common issues are peak tailing, peak fronting, and peak splitting.[1][2] Peak tailing occurs when the back half of the peak is wider than the front half.[3] Conversely, peak fronting is characterized by a front half that is broader than the back half.[4][5] Peak splitting is when a single analyte peak appears as two or more distinct peaks.[6][7]
Q2: Why is this compound prone to poor peak shape in reversed-phase HPLC?
A2: this compound is a dicarboxylic acid. Its two carboxyl functional groups can engage in secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[8][9] These interactions can lead to peak tailing.[8][9] Furthermore, the ionization state of the carboxyl groups is pH-dependent, and if the mobile phase pH is not properly controlled, it can lead to multiple analyte forms in solution, causing peak broadening or splitting.
Q3: What is the ideal peak shape in chromatography?
A3: The ideal peak shape is a symmetrical, Gaussian curve. This indicates an efficient and uniform separation process, which is crucial for accurate quantification and resolution between closely eluting compounds.[10]
Troubleshooting Guide for Poor Peak Shape
This section provides a detailed question-and-answer guide to diagnose and resolve specific peak shape issues.
Problem: Peak Tailing
Q4: My this compound peak is showing significant tailing. What are the likely causes?
A4: Peak tailing for an acidic compound like this compound is often caused by one of the following:
-
Secondary Interactions : The carboxyl groups of this compound can interact with active sites, such as residual silanol groups, on the silica-based column packing.[3][11]
-
Incorrect Mobile Phase pH : If the mobile phase pH is not low enough, the carboxyl groups will be ionized. This can increase interactions with the stationary phase. Operating at a lower pH can protonate the silanol groups and ensure the analyte is in a single, un-ionized state.[5]
-
Column Overload : Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Column Contamination or Degradation : Contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[12]
-
Extra-Column Dead Volume : Excessive volume in tubing, fittings, or the injector can cause peaks to broaden and tail.[5]
Q5: How can I fix peak tailing for this compound?
A5: Follow these steps to resolve peak tailing:
-
Adjust Mobile Phase pH : Lower the pH of your mobile phase by adding an acid like formic acid or phosphoric acid. A pH of 2.5-3.0 is often a good starting point to ensure the dicarboxylic acid is fully protonated.
-
Use an End-Capped Column : Select a high-quality, end-capped C18 column. End-capping minimizes the number of available residual silanol groups, reducing secondary interactions.[3][5]
-
Reduce Sample Load : Dilute your sample or decrease the injection volume to check if the tailing is due to mass overload.[5][13] If the peak shape improves, column overload was the issue.
-
Incorporate Buffers : Using a buffer in the mobile phase can help control the pH and mask residual silanol interactions.[9]
-
Clean the Column : If you suspect contamination, flush the column with a strong solvent.
Problem: Peak Fronting
Q6: My this compound peak is fronting. What does this indicate?
A6: Peak fronting is typically less common than tailing but often points to:
-
Column Overload : This is a primary cause, occurring when either the sample concentration or the injection volume is too high.[4][13] The excess molecules cannot properly partition and elute faster, causing the front of the peak to spread out.[6]
-
Poor Sample Solubility : If the sample is not fully dissolved in the mobile phase, or if the injection solvent is much stronger than the mobile phase, it can cause distortion and fronting.[2][5]
-
Column Collapse or Channeling : Physical damage to the packed bed within the column, such as a void or channel, can lead to fronting as some analyte molecules travel through the column more quickly.[4][14]
Q7: What are the solutions for peak fronting?
A7: To address peak fronting, try the following:
-
Reduce Sample Concentration/Volume : The first step is to dilute your sample or inject a smaller volume.[4]
-
Match Sample Solvent to Mobile Phase : Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Ideally, dissolve the sample in the mobile phase itself.[6]
-
Replace the Column : If you suspect the column is damaged (e.g., from pressure shocks or use at an inappropriate pH), it may need to be replaced.[4][6]
Problem: Split Peaks
Q8: I am observing a split or shoulder peak for this compound. What could be the cause?
A8: Split peaks can be complex, but the causes generally fall into two categories: issues affecting all peaks or issues specific to one peak.
-
Blocked Inlet Frit or Column Void : A partially blocked frit or a void at the head of the column can disrupt the sample flow path, causing splitting for all peaks in the chromatogram.[6][15]
-
Sample Solvent Incompatibility : If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to precipitate on-column or interfere with partitioning, leading to a distorted or split peak.[11]
-
Co-eluting Impurity : The "split" might actually be two separate but closely eluting compounds—this compound and an impurity.[15]
-
Unstable Mobile Phase or Temperature : Fluctuations in mobile phase composition or column temperature can cause retention shifts that manifest as peak splitting.[7]
Q9: How do I troubleshoot split peaks?
A9: Use this systematic approach:
-
Check if All Peaks are Split : If all peaks are affected, the problem is likely hardware-related. Inspect and clean or replace the column inlet frit.[6][15] You may also need to replace the column if a void has formed.[16]
-
Adjust Sample Solvent : Prepare your sample in the initial mobile phase composition. If the peak shape improves, solvent mismatch was the cause.
-
Modify Separation Parameters : If only the this compound peak is split, try adjusting the mobile phase composition, gradient slope, or temperature to improve the resolution. This can help determine if you are dealing with a co-eluting impurity.[15]
-
Reduce Injection Volume : A smaller injection volume can help confirm if the issue is related to co-elution or solvent effects.[15]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common HPLC peak shape problems.
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
Data & Protocols
Table 1: Summary of Peak Problems and Primary Causes
| Peak Problem | Primary Causes | Key Diagnostic Check |
| Tailing | Secondary silanol interactions, column mass overload, incorrect mobile phase pH. | Dilute sample; if shape improves, it's overload. |
| Fronting | Column overload (volume or mass), sample dissolved in a strong solvent.[4][13] | Reduce injection volume; if shape improves, it's overload. |
| Splitting | Blocked column frit, column void, strong sample solvent, co-elution.[6][15] | Inject a blank; check if all analyte peaks are split. |
Table 2: Recommended HPLC Column Parameters for Dicarboxylic Acids
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (L1), End-Capped | Provides good hydrophobic retention and minimizes silanol interactions. |
| Particle Size | 1.8 - 5 µm | Smaller particles (≤ 3 µm) offer higher efficiency but generate more backpressure. |
| Pore Size | 60 - 120 Å | Appropriate for small molecules like this compound. |
| Internal Diameter | 2.1 - 4.6 mm | 4.6 mm is standard; 2.1 mm is preferred for LC-MS to reduce solvent usage. |
| Length | 50 - 150 mm | 150 mm provides high resolution; 50-100 mm allows for faster run times. |
Key Experimental Protocol: RP-HPLC Method for this compound
This protocol provides a robust starting point for the analysis of this compound.
-
System and Column:
-
HPLC System : Any standard HPLC or UHPLC system.
-
Column : Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature : 30 °C.
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Elution : Gradient elution.
-
Gradient Program :
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 40% B
-
17.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 5 µL.
-
-
Sample Preparation:
-
Stock Solution : Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution : Dilute the stock solution with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid) to the desired concentration (e.g., 10 µg/mL).
-
-
Detection:
-
Detector : UV/Vis or Diode Array Detector (DAD).
-
Wavelength : 210 nm (for carboxylic acids).
-
Data Acquisition Rate : ≥10 Hz to ensure accurate peak definition.[19]
-
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. acdlabs.com [acdlabs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. bio-works.com [bio-works.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Dodecanedioic Acid Extraction from Biological Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solvent extraction of dodecanedioate (DDDA) from biological tissues.
Frequently Asked Questions (FAQs)
Q1: What is the most common application for extracting dodecanedioic acid from biological tissues?
A1: Dodecanedioic acid is a dicarboxylic acid involved in fatty acid metabolism.[1][2] Its extraction from tissues is often performed to study metabolic disorders, such as deficiencies in fatty acid oxidation enzymes like carnitine palmitoyltransferase I (CPT IA).[1][3] Elevated levels of DDDA in urine and tissues can be an indicator of such conditions.[3] Additionally, DDDA is investigated for its potential therapeutic effects in metabolic-associated liver disease, obesity, and type 2 diabetes, making its quantification in tissues relevant for pharmacological studies.[4][5]
Q2: Which type of solvent system is most effective for extracting dodecanedioic acid?
A2: Dodecanedioic acid is a relatively polar molecule due to its two carboxylic acid groups. Therefore, moderately polar organic solvents are typically effective for its extraction. A common approach for extracting lipids and associated metabolites from tissues like the liver is a liquid-liquid extraction using a chloroform:methanol mixture, often in a 2:1 ratio, as described in the modified Folch method.[4] Ethyl acetate is another solvent that can be used, particularly in the purification stages of DDDA from biological matrices. General protocols for steroid extraction from plasma also utilize diethyl ether or ethyl acetate, which can be adapted for dicarboxylic acids.[6]
Q3: How is dodecanedioic acid typically quantified after extraction?
A3: Following extraction, dodecanedioic acid is commonly quantified using gas chromatography-mass spectrometry (GC-MS). Due to its low volatility, derivatization is often required to convert the carboxylic acid groups into more volatile esters (e.g., methyl or ethyl esters) before GC-MS analysis. This improves chromatographic peak shape and sensitivity.
Q4: What is the metabolic origin of dodecanedioic acid in biological tissues?
A4: Dodecanedioic acid is primarily a product of the omega (ω)-oxidation pathway of fatty acids.[7][8][9][10] This pathway occurs in the smooth endoplasmic reticulum of liver and kidney cells and serves as an alternative to the primary beta-oxidation pathway, especially when beta-oxidation is impaired.[7][9][10] The process involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid, such as lauric acid (C12), to a carboxylic acid, thus forming a dicarboxylic acid.[7][8][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Dodecanedioic Acid | 1. Incomplete Tissue Homogenization: The solvent cannot efficiently access the analyte if the tissue is not thoroughly disrupted. 2. Inappropriate Solvent-to-Sample Ratio: Insufficient solvent volume may lead to incomplete extraction. 3. Suboptimal Solvent Polarity: The chosen solvent may not be ideal for partitioning DDDA from the aqueous tissue homogenate. 4. Precipitation of DDDA: The analyte may precipitate out of the solvent during extraction or storage. | 1. Ensure the tissue is completely homogenized using a mechanical homogenizer or bead beater until no visible tissue fragments remain. 2. A common starting point is a 5:1 (v/v) solvent-to-sample ratio.[6] This can be optimized to 10:1 or higher to improve recovery. 3. Consider using a chloroform:methanol (2:1) mixture, which is effective for a broad range of lipids and associated metabolites.[4] 4. Avoid storing extracts at very low temperatures for extended periods if solubility issues are suspected. Ensure the final extract is fully redissolved before analysis. |
| High Variability Between Replicates | 1. Inconsistent Homogenization: Differences in the degree of homogenization between samples can lead to variable extraction efficiency. 2. Phase Separation Issues: Incomplete separation of the organic and aqueous layers can result in inconsistent volumes of the organic phase being collected. 3. Emulsion Formation: The presence of high concentrations of lipids and proteins can lead to the formation of a stable emulsion between the aqueous and organic layers, making clean separation difficult. | 1. Standardize the homogenization procedure, including time and speed, for all samples. 2. Centrifuge the samples at a sufficient speed and for an adequate duration (e.g., 2000 x g for 10 minutes) to achieve a sharp interface between the layers. 3. To break up emulsions, try adding a small amount of a saturated salt solution (brine) or centrifuging at higher speeds or for a longer duration. |
| Co-extraction of Interfering Substances | 1. High Lipid Content: Tissues like the liver and adipose tissue contain high levels of lipids that can be co-extracted and interfere with subsequent analysis (e.g., by causing ion suppression in MS). 2. Co-elution in Chromatography: Other dicarboxylic acids or structurally similar compounds may co-elute with DDDA during GC-MS analysis. | 1. A solid-phase extraction (SPE) cleanup step can be incorporated after the initial liquid-liquid extraction to remove highly nonpolar lipids. 2. Optimize the GC temperature program to improve the separation of DDDA from other components. Ensure that the mass spectrometer is operating in a selective mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance specificity. |
| Sample Loss During Evaporation | 1. Analyte Volatility: Although DDDA itself has low volatility, its derivatized form is more volatile and can be lost if evaporation is too aggressive. 2. Adhesion to Tube Walls: The analyte may adhere to the walls of the collection tube, especially if it is a plastic tube. | 1. Use a gentle stream of nitrogen for evaporation at a controlled temperature (e.g., 30-40°C). Avoid complete dryness if possible. 2. Use silanized glass tubes to minimize adhesion. Before analysis, ensure the dried extract is thoroughly redissolved by vortexing with the reconstitution solvent. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Dodecanedioic Acid from Liver Tissue
This protocol is adapted from the Folch method for lipid extraction and is suitable for tissues with high lipid content.[4]
Materials:
-
Liver tissue (~100 mg)
-
Chloroform
-
Methanol
-
Deionized water
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge tubes (glass, 15 mL)
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS analysis reagents (derivatization agent, standards)
Procedure:
-
Weigh approximately 100 mg of frozen liver tissue and place it in a glass centrifuge tube.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Homogenize the tissue thoroughly until a uniform suspension is formed.
-
Add an additional 2 mL of the chloroform:methanol mixture and vortex for 2 minutes.
-
Add 800 µL of deionized water to the homogenate to induce phase separation. Vortex for 1 minute.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the layers. Three layers should be visible: an upper aqueous layer (containing polar metabolites), a lower organic layer (containing lipids and DDDA), and a protein disk at the interface.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
The dried extract is now ready for derivatization and subsequent GC-MS analysis.
Data Presentation: Solvent and Sample Ratios
| Parameter | Recommended Value | Notes |
| Tissue Amount | 50 - 200 mg | Adjust based on expected concentration and analytical sensitivity. |
| Solvent-to-Tissue Ratio | 20:1 (v/v) | Initial ratio of chloroform:methanol to tissue. |
| Aqueous Wash Volume | 0.2 x Total Solvent Volume | Water is added to facilitate phase separation. |
Visualizations
Logical Workflow for Dodecanedioic Acid Extraction
References
- 1. Showing Compound Dodecanedioic acid (FDB022148) - FooDB [foodb.ca]
- 2. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. compoundsolutions.com [compoundsolutions.com]
- 6. arborassays.com [arborassays.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Method development for resolving co-eluting compounds with dodecanedioate in LC-MS
Welcome to the technical support center for LC-MS method development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a special focus on challenging compounds like dodecanedioate.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide addresses specific issues related to co-elution, where two or more compounds are not sufficiently separated chromatographically.
Problem: My target analyte, this compound, is co-eluting with a matrix interference.
Q1: How can I confirm co-elution is occurring?
A: Co-elution can be difficult to diagnose from a single chromatogram. Here are several methods to confirm it:
-
Peak Shape Analysis: Look for non-symmetrical peaks, such as those with shoulders or split tops. A shoulder is a discontinuity in the peak shape, which is a strong indicator of an underlying, unresolved peak.[1] A tailing peak, on the other hand, is an exponential decline that often points to secondary interactions with the stationary phase.[2]
-
Mass Spectrometry Data: If using a high-resolution mass spectrometer (HRMS), you can identify closely eluting species by extracting ion chromatograms for the different m/z values.[3] Even with a standard MS, you can check for multiple m/z values across the peak scan.
-
Diode Array Detector (DAD/PDA): If you have a DAD in-line before your MS, you can perform a peak purity analysis. The UV-Vis spectra across the peak should be consistent; significant variation indicates the presence of more than one compound.[1]
Q2: My this compound peak is very broad or tailing, causing it to overlap with adjacent peaks. What should I do?
A: Peak tailing for acidic compounds like this compound often results from secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[4]
-
Mobile Phase Modification: Add a small amount of a competing acid, like 0.1% formic acid, to the mobile phase.[5][6] This can protonate the silanol groups, reducing their interaction with your analyte and improving peak shape.
-
Column Choice: Consider using a column with a different stationary phase or one that is more inert. An end-capped silica column or a column with a different chemistry (e.g., polymer-based) can reduce these secondary interactions.[4]
-
Reduce Sample Load: Overloading the column can lead to both peak tailing and fronting. Try reducing the injection volume or diluting the sample to see if the peak shape improves.[2][4]
Q3: I've tried modifying my gradient, but the peaks won't separate. What is the next step?
A: If adjusting the gradient isn't enough, you need to change the fundamental selectivity of your method. Selectivity (α) is the ability of the chromatographic system to distinguish between two compounds.[1][7]
-
Change Stationary Phase: This is one of the most effective ways to alter selectivity.[7] this compound has a long hydrophobic carbon chain and two polar carboxyl groups. If you are using a standard C18 column (which separates based on hydrophobicity), a co-eluting compound might have similar hydrophobicity. Switching to a different stationary phase, such as a Biphenyl or a Phenyl-Hexyl column, can introduce different separation mechanisms like pi-pi interactions, potentially resolving the compounds.[8]
-
Change Mobile Phase Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order of compounds.[7]
-
Adjust pH: For ionizable compounds, mobile phase pH can dramatically affect retention and selectivity. Since this compound is a dicarboxylic acid, increasing the pH will deprotonate it, making it more polar and reducing its retention on a reverse-phase column. This may separate it from a neutral interference.
Workflow for Troubleshooting Co-elution
The following diagram outlines a systematic approach to diagnosing and resolving co-elution issues.
Caption: A decision tree for systematically troubleshooting co-eluting peaks.
Frequently Asked Questions (FAQs)
Q: What is the difference between chromatographic resolution and mass resolution?
A:
-
Chromatographic Resolution (Rs): This refers to the separation of compounds in time as they pass through the LC column. A higher Rs value indicates a better separation between two peaks. The goal of method development is often to achieve baseline resolution (Rs ≥ 1.5).
-
Mass Resolution: This is the ability of the mass spectrometer to distinguish between ions of very similar mass-to-charge ratios (m/z). High-resolution instruments can differentiate between compounds that have the same nominal mass but different elemental compositions (isobars).
Q: Can I resolve co-eluting compounds without changing my LC method?
A: Sometimes, yes. If the co-eluting compounds have different masses, even if they elute at the same time, the mass spectrometer can detect them independently. You can use techniques like:
-
Selected Ion Monitoring (SIM): For single quadrupole MS, you can monitor only the m/z of your target analyte, ignoring the interference.
-
Multiple Reaction Monitoring (MRM): For triple quadrupole MS, this is a highly specific technique where you select a precursor ion and a specific fragment ion, which greatly reduces interference.[9] However, if the compounds are isobaric (have the same mass), you must achieve chromatographic separation.
Q: How does column length and particle size affect my separation?
A:
-
Column Length: Increasing the column length generally improves resolution. A 2x increase in length can provide about a 40% increase in resolution, but it will also double your run time and increase backpressure.[10]
-
Particle Size: Reducing the particle size of the column packing material increases column efficiency, leading to sharper peaks and better resolution.[10] However, smaller particles also lead to significantly higher backpressure, which may require a UHPLC system.[10]
Data Presentation: Method Development Parameters
The following tables summarize key parameters that can be adjusted to improve peak resolution.
Table 1: Impact of Chromatographic Variables on Resolution
| Parameter | Primary Effect | Typical Adjustment for Better Resolution | Considerations |
| Gradient Slope | Retention Factor (k) | Make the gradient shallower (e.g., 5-50% B in 20 min vs. 10 min). | Increases run time.[10] |
| Mobile Phase Solvent | Selectivity (α) | Switch from Acetonitrile to Methanol (or vice-versa). | Can change peak elution order. |
| Stationary Phase | Selectivity (α) | Change from C18 to Biphenyl, Phenyl-Hexyl, or Cyano. | Most powerful way to change selectivity.[1] |
| Column Length | Efficiency (N) | Increase length (e.g., from 50 mm to 100 mm). | Increases run time and backpressure.[9] |
| Particle Size | Efficiency (N) | Decrease size (e.g., from 3.5 µm to 1.7 µm). | Significantly increases backpressure; may require a UHPLC. |
| Flow Rate | Efficiency (N) | Optimize for the column's inner diameter (lower for smaller IDs). | Affects run time and sensitivity.[8] |
| Temperature | Retention & Selectivity | Increase temperature to decrease viscosity and improve efficiency. | Can also change selectivity; may degrade unstable compounds.[7] |
Table 2: Common Mobile Phase Additives for LC-MS
| Additive | Typical Concentration | Ionization Mode | Purpose & Comments |
| Formic Acid | 0.1% | Positive / Negative | Acidifies mobile phase, improves peak shape for acids, and provides a source of protons for positive ESI.[5][6] |
| Ammonium Formate | 5-10 mM | Positive / Negative | Acts as a buffer to control pH and improves ionization efficiency by forming adducts like [M+NH4]+.[5] |
| Ammonium Acetate | 5-10 mM | Positive / Negative | Similar to ammonium formate, useful for buffering at a slightly higher pH range. |
| Ammonium Hydroxide | 0.1% | Negative | Used for basic compounds in negative mode to ensure they are deprotonated. |
Experimental Protocols
Protocol 1: Systematic Approach to Method Development for this compound
This protocol provides a starting point for developing a robust LC-MS method for this compound, assuming a reverse-phase separation.
1. Analyte and System Preparation:
-
Prepare a 1 µg/mL standard of this compound in a 50:50 mixture of acetonitrile and water.
-
Prepare mobile phase A: Water with 0.1% Formic Acid.
-
Prepare mobile phase B: Acetonitrile with 0.1% Formic Acid.
-
Equilibrate a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) on the LC-MS system.
2. Initial MS Parameter Optimization (Direct Infusion):
-
Infuse the standard solution directly into the mass spectrometer at ~5-10 µL/min.
-
Operate in both positive and negative electrospray ionization (ESI) modes to determine the best response. For a dicarboxylic acid, negative mode ([M-H]-) is expected to be most sensitive.
-
Optimize key MS parameters like capillary voltage, source temperature, and gas flows to maximize the signal for the target ion.[5]
-
If using MS/MS, determine the optimal collision energy for the desired fragmentation.[9]
3. Initial Chromatographic Scouting Gradient:
-
Perform a fast "scouting" gradient to determine the approximate retention time of this compound.
-
Example Gradient:
- Time 0.0 min: 5% B
- Time 1.0 min: 5% B
- Time 8.0 min: 95% B
- Time 10.0 min: 95% B
- Time 10.1 min: 5% B
- Time 12.0 min: 5% B (re-equilibration)
-
Set the flow rate appropriate for the column diameter (e.g., 0.4 mL/min for a 2.1 mm ID column).[8]
4. Gradient Optimization:
-
Based on the scouting run, design a focused gradient around the elution time of your analyte.
-
If this compound eluted at 6 minutes in the scouting run, create a shallower gradient in that region to improve resolution from nearby interferences.
-
Example Optimized Gradient:
- Start at a percentage of B just below that required to elute the compound.
- Run a shallow gradient (e.g., increase B by 2-5% per minute) through the elution window.
- Follow with a steep wash step to remove late-eluting components.
Logical Diagram: Optimizing Resolution
This diagram shows the relationship between the three factors of the fundamental resolution equation: Efficiency (N), Selectivity (α), and Retention Factor (k).
Caption: Key factors influencing chromatographic peak resolution.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Dodecanedioate Versus Other Long-Chain Dicarboxylic Acids
A Comprehensive Guide for Researchers and Drug Development Professionals
Long-chain dicarboxylic acids (LCDAs) are a versatile class of molecules with broad applications in the manufacturing of polymers, lubricants, cosmetics, and pharmaceuticals. Their bifunctional nature, characterized by two carboxylic acid groups, allows them to serve as critical building blocks in various chemical syntheses. Among these, dodecanedioic acid (DDDA) has garnered significant attention due to its unique properties and potential therapeutic benefits. This guide provides an objective comparative analysis of dodecanedioic acid against other prominent LCDAs, namely sebacic acid, suberic acid, and azelaic acid, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Foundation for Application
The physical and chemical characteristics of a dicarboxylic acid dictate its suitability for specific applications. Properties such as melting point, boiling point, and solubility are crucial for polymer synthesis and formulation development.
| Property | Dodecanedioic Acid (C12) | Sebacic Acid (C10) | Suberic Acid (C8) | Azelaic Acid (C9) |
| Molecular Formula | C₁₂H₂₂O₄ | C₁₀H₁₈O₄ | C₈H₁₄O₄ | C₉H₁₆O₄ |
| Molecular Weight ( g/mol ) | 230.30 | 202.25 | 174.19 | 188.22 |
| Melting Point (°C) | 127-129[1] | 131-134.5[2][3] | 141-144[4] | 106.5 |
| Boiling Point (°C) | 245 (at 10 mmHg)[1] | 294.4 (at 100 mmHg)[3] | 230 (at 15 mmHg)[4] | 286.5 (at 100 mmHg) |
| Water Solubility (g/L at 25°C) | < 0.1 (practically insoluble)[1] | 0.25[3] | 2.46[4] | 2.4 |
| Acidity (pKa1, pKa2) | ~4.5, ~5.5 | 4.72, 5.6 | 4.53, 5.50[4] | 4.55, 5.41 |
Note: Data is compiled from various sources and may vary slightly depending on experimental conditions.
Performance in Polymer Synthesis: A Comparative Look at Polyamides and Polyesters
Long-chain dicarboxylic acids are fundamental monomers in the synthesis of high-performance polymers like polyamides and polyesters. The length of the carbon chain between the carboxylic acid groups significantly influences the mechanical and thermal properties of the resulting polymer.
Polyamides (Nylons)
A direct comparison can be made between Nylon 6,12, synthesized from hexamethylenediamine and dodecanedioic acid, and Nylon 6,10, which uses sebacic acid.
| Property | Nylon 6,12 (from Dodecanedioic Acid) | Nylon 6,10 (from Sebacic Acid) |
| Tensile Strength (MPa) | 40 - 58[5] | 45 - 60[5] |
| Elongation at Break (%) | 30 - 120[5] | 110 - 120[5] |
| Flexural Modulus (GPa) | 1.2 - 2.2[5] | 1.4 - 2.0[5] |
| Melting Point (°C) | ~210[5] | ~220[5] |
| Water Absorption (24h, %) | ~0.25[5] | ~0.26[5] |
Nylon 6,12 exhibits lower moisture absorption compared to shorter-chain nylons, leading to better dimensional stability in humid environments.[2] While Nylon 6,10 has slightly higher tensile strength, Nylon 6,12 offers a comparable performance profile with the advantage of being derived from a longer-chain diacid, which can impart greater flexibility and lower melting points, sometimes desirable for specific processing conditions.
Experimental Protocol: Synthesis and Characterization of Polyamides
Objective: To synthesize and compare the properties of polyamides derived from dodecanedioic acid and sebacic acid.
Materials:
-
Hexamethylenediamine
-
Dodecanedioic acid or Sebacic acid
-
Adipic acid (for salt preparation)
-
m-cresol (solvent)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Nylon Salt Preparation: Equimolar amounts of hexamethylenediamine and the respective dicarboxylic acid (dodecanedioic acid or sebacic acid) are dissolved in a suitable solvent like methanol. The mixture is stirred until the nylon salt precipitates. The salt is then filtered, washed with methanol, and dried under vacuum.
-
Polycondensation: The dried nylon salt is placed in a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser. The vessel is purged with nitrogen and heated to a temperature above the melting point of the salt (typically 220-280°C).
-
The polycondensation reaction is allowed to proceed under a slow stream of nitrogen to remove the water formed.
-
The reaction is continued until the desired molecular weight is achieved, which can be monitored by the viscosity of the melt.
-
The resulting polymer is then extruded, cooled, and pelletized.
Characterization:
-
Thermal Properties: Melting point (Tm) and glass transition temperature (Tg) are determined using Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Mechanical Properties: Tensile strength, elongation at break, and Young's modulus are measured using a universal testing machine according to ASTM D882 for thin films.[3][6][7][8][9]
Applications in Drug Development and Cosmetics
Dicarboxylic acids have emerged as valuable molecules in the pharmaceutical and cosmetic industries due to their diverse biological activities.
Skin Health: A Comparison of Azelaic Acid and Dodecanedioic Acid
Azelaic acid is a well-established topical treatment for acne and rosacea, known for its anti-inflammatory, antibacterial, and anti-keratinizing properties.[10] Clinical studies have demonstrated its efficacy in reducing inflammatory lesions.[11][12][13] For instance, a 20% azelaic acid cream was found to be as effective as 0.05% tretinoin cream in reducing comedones, with better tolerability.[13]
Dodecanedioic acid also exhibits properties that make it a promising candidate for cosmetic and dermatological applications. It has been shown to possess antibacterial and preservative properties.[14] While direct comparative clinical trials between dodecanedioic acid and azelaic acid for skin conditions are limited, the longer chain length of dodecanedioic acid might influence its skin penetration and interaction with skin lipids.
Experimental Protocol: In Vitro Skin Permeation Study
Objective: To compare the skin permeation of dodecanedioic acid and azelaic acid.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., porcine or human cadaver skin)
-
Phosphate-buffered saline (PBS) as the receptor fluid
-
Dodecanedioic acid and azelaic acid formulations
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Excised skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with PBS, maintained at 37°C, and stirred continuously.
-
A known amount of the dicarboxylic acid formulation is applied to the skin surface in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh PBS.
-
The concentration of the dicarboxylic acid in the collected samples is quantified using a validated HPLC method.
-
The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile.
References
- 1. Nylon 6 vs. Nylon 12: Revealing Performance and Application Differences - Materials Introduction [ky-plastics.com]
- 2. Nycoa and Nylons 6,10 and 6,12 — NYCOA [nycoa.com]
- 3. infinitalab.com [infinitalab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. PA 6/10 vs. PA 6/12 :: MakeItFrom.com [makeitfrom.com]
- 6. scribd.com [scribd.com]
- 7. store.astm.org [store.astm.org]
- 8. micomlab.com [micomlab.com]
- 9. matestlabs.com [matestlabs.com]
- 10. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Clinical studies of 20% azelaic acid cream in the treatment of acne vulgaris. Comparison with vehicle and topical tretinoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARγ-mediated and arachidonic acid-dependent signaling is involved in differentiation and lipid production of human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dodecanedioate as a Potential Biomarker for Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of sensitive and specific biomarkers is paramount for the early diagnosis, monitoring, and development of novel therapeutics for metabolic disorders. While established biomarkers provide a cornerstone for clinical assessment, the scientific community is in constant pursuit of novel candidates with improved diagnostic and prognostic capabilities. This guide provides a comparative analysis of dodecanedioate, a long-chain dicarboxylic acid, as a potential biomarker for metabolic disorders against currently established markers.
Established vs. Investigational Biomarkers: A Head-to-Head Comparison
Metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, is currently diagnosed based on a set of well-validated clinical and biochemical markers. This compound, on the other hand, represents an emerging area of research with a hypothesized, but not yet clinically validated, role in metabolic dysregulation.
The following table summarizes the key performance characteristics of established biomarkers for metabolic syndrome against the current understanding of this compound.
| Biomarker Category | Specific Biomarker | Validated for Clinical Use | Performance Metrics (Illustrative) | Biological Relevance |
| Established Biomarkers | ||||
| Anthropometric | Waist Circumference | Yes | Varies by ethnicity and sex | Indicator of central obesity and visceral fat accumulation. |
| Hemodynamic | Blood Pressure | Yes | Systolic ≥130 mmHg or Diastolic ≥85 mmHg | Reflects cardiovascular strain and endothelial dysfunction. |
| Glycemic Control | Fasting Plasma Glucose | Yes | ≥100 mg/dL | Direct measure of glucose homeostasis and insulin sensitivity. |
| Hemoglobin A1c (HbA1c) | Yes | ≥5.7% | Indicates average blood glucose levels over the preceding 2-3 months. | |
| Lipid Profile | Triglycerides | Yes | ≥150 mg/dL | A key component of lipid metabolism, often elevated in insulin resistance. |
| High-Density Lipoprotein (HDL) Cholesterol | Yes | <40 mg/dL (men), <50 mg/dL (women) | "Good cholesterol" involved in reverse cholesterol transport. | |
| Investigational Biomarker | ||||
| Dicarboxylic Acid | This compound (DDDA) | No | To Be Determined | Hypothesized to reflect mitochondrial stress and omega-oxidation of fatty acids. |
Signaling Pathways and Diagnostic Logic
The diagnosis of metabolic syndrome relies on the presence of multiple risk factors. The following diagram illustrates the established diagnostic criteria.
Caption: Established diagnostic criteria for metabolic syndrome.
The Untapped Potential of this compound
Dicarboxylic acids, such as this compound, are products of the omega-oxidation pathway of fatty acids. This pathway becomes more active when the primary beta-oxidation pathway in mitochondria is overwhelmed or impaired, a state often associated with metabolic stress, such as in diabetes and obesity. Therefore, elevated levels of this compound in plasma or urine could potentially serve as an early indicator of mitochondrial dysfunction and metabolic overload.
However, the clinical utility of this compound as a biomarker is yet to be established. A rigorous validation process is required to ascertain its sensitivity, specificity, and predictive value. The diagram below outlines a hypothetical workflow for the validation of a novel biomarker like this compound.
Caption: Hypothetical workflow for novel biomarker validation.
Experimental Protocols
Accurate and reproducible measurement is the foundation of biomarker validation. Below are representative methodologies for the quantification of both established and investigational biomarkers.
Quantification of Dicarboxylic Acids (including this compound) in Plasma
This protocol is a representative method and may require optimization for specific applications.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) esters.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of the target dicarboxylic acids.
-
Measurement of Established Metabolic Syndrome Biomarkers
The following are standard, widely used clinical laboratory methods.
| Biomarker | Experimental Protocol |
| Fasting Plasma Glucose | Hexokinase/Glucose-6-Phosphate Dehydrogenase (G6PD) Method: Glucose is phosphorylated by hexokinase in the presence of ATP. The resulting glucose-6-phosphate is then oxidized by G6PD with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the glucose concentration. |
| HbA1c | High-Performance Liquid Chromatography (HPLC): An ion-exchange HPLC method separates hemoglobin variants based on their charge differences. The percentage of glycated hemoglobin (A1c) is determined by integrating the peak areas. |
| Triglycerides | Enzymatic Colorimetric Assay: Lipoprotein lipase hydrolyzes triglycerides to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol phosphate oxidase, producing hydrogen peroxide. The hydrogen peroxide reacts with a chromogen in the presence of peroxidase to produce a colored compound, the absorbance of which is proportional to the triglyceride concentration. |
| HDL Cholesterol | Homogeneous Enzymatic Assay (Direct Method): A two-step process where non-HDL lipoproteins are first blocked by a blocking reagent. In the second step, a specific detergent solubilizes HDL, and the cholesterol is measured enzymatically as described for total cholesterol. |
Conclusion
While this compound presents an intriguing possibility as a future biomarker for metabolic disorders, reflecting a potentially crucial aspect of metabolic dysregulation (mitochondrial stress), it remains at an early, investigational stage. Established biomarkers for metabolic syndrome are well-validated and form the current standard of care for diagnosis and risk assessment. The scientific and clinical communities await robust validation studies to determine if this compound can offer additive or superior clinical value. Researchers in drug development should consider the established biomarkers for current clinical trial designs while keeping an eye on the progress of novel candidates like this compound, which may offer more nuanced insights into metabolic pathophysiology in the future.
Performance comparison of bio-based versus synthetic dodecanedioic acid in polymers
A comprehensive guide for researchers and industry professionals on the performance characteristics of polymers derived from bio-based and synthetic dodecanedioic acid (DDDA).
Dodecanedioic acid (DDDA) is a key C12 dicarboxylic acid monomer used in the production of high-performance polymers such as polyamides and polyesters. With the growing demand for sustainable materials, bio-based DDDA, derived from renewable resources, has emerged as a promising alternative to its traditional synthetic (petroleum-based) counterpart. This guide provides an objective comparison of the performance of polymers synthesized from both bio-based and synthetic DDDA, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in making informed material selection decisions.
Performance Data Summary
The performance of polymers derived from bio-based and synthetic DDDA is largely comparable, as the chemical structure of the monomer is identical regardless of its origin. However, minor variations in purity and the presence of trace impurities in either feedstock can potentially influence the final polymer properties. The following tables summarize key thermal and mechanical properties of polyamides and polyesters synthesized using DDDA.
Table 1: Thermal Properties of Polyamide 6,12 (PA 6,12)
| Property | Bio-Based DDDA | Synthetic DDDA | Test Method |
| Melting Temperature (Tm) | ~210-220 °C | ~210-225 °C | Differential Scanning Calorimetry (DSC) |
| Glass Transition Temp. (Tg) | ~40-60 °C | ~40-65 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td, 5% wt. loss) | > 400 °C | > 400 °C | Thermogravimetric Analysis (TGA) |
Table 2: Mechanical Properties of Polyamide 6,12 (PA 6,12)
| Property | Bio-Based DDDA | Synthetic DDDA | Test Method |
| Tensile Strength | 50-65 MPa | 55-70 MPa | ASTM D638 |
| Tensile Modulus | 1.5-2.5 GPa | 1.6-2.8 GPa | ASTM D638 |
| Elongation at Break | 100-300% | 90-280% | ASTM D638 |
Table 3: Thermal Properties of Poly(butylene dodecanedioate) (PBD)
| Property | Bio-Based DDDA | Synthetic DDDA | Test Method |
| Melting Temperature (Tm) | ~70-80 °C | ~70-85 °C | Differential Scanning Calorimetry (DSC) |
| Glass Transition Temp. (Tg) | ~-30 to -20 °C | ~-30 to -25 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td, 5% wt. loss) | > 350 °C | > 350 °C | Thermogravimetric Analysis (TGA) |
Table 4: Mechanical Properties of Poly(butylene this compound) (PBD)
| Property | Bio-Based DDDA | Synthetic DDDA | Test Method |
| Tensile Strength | 20-35 MPa | 22-38 MPa | ASTM D638 |
| Tensile Modulus | 200-400 MPa | 210-420 MPa | ASTM D638 |
| Elongation at Break | 300-600% | 280-550% | ASTM D638 |
Note: The data presented are typical ranges compiled from various sources and may vary depending on the specific synthesis conditions, polymer molecular weight, and processing methods.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of polymers from DDDA are crucial for reproducible research and development.
Synthesis of Polyamide 6,12 via Melt Polycondensation
Materials:
-
Dodecanedioic acid (bio-based or synthetic)
-
Hexamethylenediamine
-
Catalyst (e.g., phosphoric acid)
-
Deionized water
-
Nitrogen gas (high purity)
Procedure:
-
An equimolar mixture of dodecanedioic acid and hexamethylenediamine is charged into a high-pressure stainless-steel reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
A small amount of deionized water is added to facilitate the formation of a nylon salt slurry.
-
The reactor is purged with high-purity nitrogen to remove any oxygen.
-
The temperature is gradually raised to 220-240 °C under constant stirring to form a prepolymer.
-
The pressure is then slowly reduced to atmospheric pressure to remove the water of condensation.
-
A catalyst, such as phosphoric acid, is added, and the temperature is increased to 260-280 °C.
-
A high vacuum is applied for 2-4 hours to increase the molecular weight of the polymer.
-
The molten polymer is then extruded, cooled, and pelletized for further characterization.
Characterization of Polymer Properties
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Performed on a DSC instrument to determine the glass transition temperature (Tg) and melting temperature (Tm). Samples are typically heated from room temperature to a temperature above their melting point, then cooled and reheated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): Conducted using a TGA instrument to evaluate the thermal stability of the polymer. Samples are heated from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) in a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded.
-
-
Mechanical Testing:
-
Tensile Testing: Performed on a universal testing machine according to ASTM D638 standard. Dog-bone shaped specimens are injection molded or machined from a compression-molded plaque. The specimens are then pulled at a constant crosshead speed until failure to determine tensile strength, tensile modulus, and elongation at break.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of polymers from dodecanedioic acid.
A Comparative Study of the Mechanical and Thermal Properties of Nylon 6,12 and Other Nylons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical and thermal properties of Nylon 6,12 against other common nylons, including Nylon 6, Nylon 6,6, and Nylon 12. The information presented is supported by experimental data and standardized testing protocols to assist in material selection for research, development, and manufacturing applications.
Overview of Nylon Variants
Nylons are a versatile family of synthetic polymers known as polyamides, characterized by the amide linkages in their molecular backbone. The numerical designation of each nylon type, such as 6,12, 6,6, or 12, refers to the number of carbon atoms in the diamine and diacid monomers from which they are synthesized. These structural differences result in a range of properties that make each nylon suitable for specific applications.
-
Nylon 6,12: Developed to have lower moisture absorption compared to nylons like 6 and 6,6.[1] This is due to the longer hydrocarbon chains in its structure, which leads to greater dimensional stability.[1] It offers a balance of good physical properties, high heat resistance, and chemical resistance.[1]
-
Nylon 6: A widely used engineering thermoplastic known for its toughness, good damping characteristics, and wear resistance.
-
Nylon 6,6: Exhibits high mechanical strength, stiffness, and excellent heat and wear resistance.[2][3] It has a higher melting point than Nylon 6.[4]
-
Nylon 12: Known for its low water absorption, good dimensional stability, and excellent chemical resistance.[5][6] It has the lowest melting point among these common polyamides.[5]
Comparative Data of Mechanical and Thermal Properties
The following tables summarize the key mechanical and thermal properties of Nylon 6,12, Nylon 6, Nylon 6,6, and Nylon 12. The data is compiled from various sources and represents typical values. It is important to note that properties can vary depending on the specific grade, processing conditions, and presence of additives.
Table 1: Mechanical Properties of Various Nylons
| Property | Test Standard | Nylon 6,12 | Nylon 6 | Nylon 6,6 | Nylon 12 | Units |
| Tensile Strength, Ultimate | ASTM D638 | 93.8 | 65.0 - 86.0[7] | 85[8] | 48 | MPa |
| Tensile Elongation at Break | ASTM D638 | 150 | 15.0 - 240[7] | 70[8] | 18[6] | % |
| Flexural Modulus | ASTM D790 | 1999 | - | - | 1241 | MPa |
| Izod Impact Strength (Notched) | ASTM D256 | - | - | - | 2.8 | ft-lbs/in |
Table 2: Thermal Properties of Various Nylons
| Property | Test Standard | Nylon 6,12 | Nylon 6 | Nylon 6,6 | Nylon 12 | Units |
| Melting Point | ASTM D3418 | 218 | 220 | 255 - 265[2][9] | 176 - 180[5][6] | °C |
| Heat Deflection Temperature @ 0.455 MPa (66 psi) | ASTM D648 | - | - | - | - | °C |
| Heat Deflection Temperature @ 1.82 MPa (264 psi) | ASTM D648 | - | - | - | 141[10] | °C |
| Water Absorption (24 hr) | ASTM D570 | 0.25 | 1.50 - 8.00[7] | - | - | % |
Experimental Protocols
The data presented in the tables above are determined using standardized experimental procedures. The following are summaries of the key test methods.
3.1. Tensile Properties (ASTM D638)
This test method determines the tensile properties of plastics.[3][11]
-
Specimen Preparation: Test specimens are typically injection molded into a "dog-bone" shape of a specified thickness (under 14mm).
-
Procedure: The specimen is mounted in the grips of a universal testing machine. An extensometer can be used to accurately measure strain. The specimen is then pulled apart at a constant rate of speed until it fractures.[12]
-
Calculations: From the test, tensile strength, elongation at yield and break, and modulus of elasticity can be calculated.[12]
3.2. Flexural Properties (ASTM D790)
This test method is used to determine the flexural strength and flexural modulus of plastics.
-
Specimen Preparation: Rectangular bar specimens of specified dimensions are used.
-
Procedure: The specimen is placed on two supports, and a load is applied to the center (three-point bending). The test is continued until the specimen breaks or reaches a specified strain.
-
Calculations: Flexural stress, flexural strain, and flexural modulus are calculated from the load-deflection data.
3.3. Izod Impact Resistance (ASTM D256)
This test measures the impact resistance of plastics.[10][13]
-
Specimen Preparation: A rectangular bar specimen is prepared, often with a V-notch machined into it to concentrate stress.[13]
-
Procedure: The specimen is clamped vertically in a pendulum impact testing machine. The pendulum is released and strikes the specimen. The energy absorbed by the specimen to fracture is measured.[13]
-
Calculations: The impact strength is calculated as the energy absorbed per unit of thickness at the notch.
3.4. Thermal Properties by Differential Scanning Calorimetry (DSC) (ASTM D3418)
This method is used to determine the transition temperatures and enthalpies of fusion and crystallization of polymers.[2][14]
-
Procedure: A small sample of the material is placed in an aluminum pan and heated or cooled at a controlled rate in a DSC instrument. The difference in heat flow between the sample and a reference pan is measured.[7][15]
-
Analysis: The resulting data is plotted as heat flow versus temperature. From this plot, the melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc) can be determined.[7][14]
3.5. Heat Deflection Temperature (HDT) (ASTM D648)
This test determines the temperature at which a polymer deforms under a specified load.
-
Procedure: A rectangular test bar is placed on two supports and a load is applied at the center. The specimen is then immersed in a heated bath, and the temperature is increased at a constant rate.[16]
-
Measurement: The temperature at which the specimen deflects by a specified amount is recorded as the heat deflection temperature.[4][16]
Visualization of Synthesis Pathways
The chemical synthesis of these nylons involves the polymerization of different monomers. The following diagrams illustrate the basic synthesis routes for Nylon 6,12, Nylon 6, Nylon 6,6, and Nylon 12.
Caption: Synthesis pathways for common nylons.
The following diagram illustrates a general workflow for selecting a nylon material based on key property requirements.
Caption: Nylon material selection workflow.
References
- 1. youtube.com [youtube.com]
- 2. matestlabs.com [matestlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nylon 12 - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 8. High-yield whole cell biosynthesis of Nylon 12 monomer with self-sufficient supply of multiple cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogen cyanide - Wikipedia [en.wikipedia.org]
- 10. sciteq.com [sciteq.com]
- 11. azom.com [azom.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 14. en.usb-lab.com [en.usb-lab.com]
- 15. infinitalab.com [infinitalab.com]
- 16. youtube.com [youtube.com]
A Comparative Guide: Cross-Validation of GC-MS and HPLC Methods for Dodecanedioate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of dodecanedioate (DDDA), a C12 aliphatic dicarboxylic acid, is crucial in various applications, from polymer chemistry to biomedical research. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two powerful techniques for DDDA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This comparison is supported by experimental data from published studies on long-chain dicarboxylic acids, providing a solid foundation for methodological selection and cross-validation.
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Requires derivatization to increase volatility. | Direct analysis is possible, or derivatization for enhanced detection. |
| Sensitivity | Generally high, especially with Selected Ion Monitoring (SIM). | Varies with detector; can be highly sensitive with MS or derivatization. |
| Specificity | High, with mass spectral data for compound identification. | Good, can be enhanced with selective detectors like MS. |
| Sample Throughput | Can be lower due to derivatization and longer run times. | Generally higher, with faster analysis times. |
| Cost & Complexity | Higher initial cost and operational complexity. | Lower initial cost and simpler operation for UV-based systems. |
Quantitative Performance Comparison
The following tables summarize the quantitative performance of GC-MS and HPLC methods based on validated studies of long-chain dicarboxylic acids, providing a benchmark for the expected performance for this compound analysis.
Table 1: GC-MS Method Performance (based on a validated method for a C18 dicarboxylic acid)
| Validation Parameter | Performance |
| Linearity (Concentration Range) | 250 - 2000 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| Limit of Quantification (LOQ) | 250 ng/mL |
| Accuracy (Within-day) | 94.5% - 102.4% |
| Accuracy (Between-day) | 97.5% - 105.8% |
| Precision (Within-day, RSD) | < 5% |
| Precision (Between-day, RSD) | < 7% |
| Recovery | 92.6% - 104.0% |
Table 2: HPLC-UV Method Performance (based on a validated method for a C10 dicarboxylic acid with UV detection after derivatization) [1]
| Validation Parameter | Performance |
| Linearity (Concentration Range) | 0.5 - 15.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy | 94.4% - 114.1%[1] |
| Precision (RSD) | 6.1% - 24.8%[1] |
| Recovery | Not explicitly reported |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and HPLC.
Cross-Validation Logical Flow
A cross-validation study ensures the interchangeability and reliability of both methods. The following diagram outlines the logical steps for such a study.
References
A Comparative Guide to Dodecanedioate and Medium-Chain Triglycerides as Energy Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dodecanedioate (DDDA) and medium-chain triglycerides (MCTs) as energy sources, supported by experimental data. It is intended to inform researchers, scientists, and professionals in drug development about the metabolic fates and energetic efficiencies of these two substrates.
Introduction
This compound, a 12-carbon dicarboxylic acid, and medium-chain triglycerides, typically containing fatty acids with 6 to 12 carbons, are both being explored as alternative energy sources in clinical nutrition and for metabolic therapies. Their distinct chemical structures lead to different pathways of absorption, metabolism, and impact on overall energy homeostasis. This guide will delve into their comparative efficacy, presenting quantitative data from human and animal studies, detailing experimental protocols, and visualizing the key metabolic pathways.
Metabolic Fate and Energy Production
This compound and MCTs are metabolized differently, leading to distinct effects on energy production and substrate utilization.
-
This compound (DDDA): DDDA is a water-soluble dicarboxylic acid that undergoes β-oxidation from both ends of the molecule. This process yields succinyl-CoA, a key intermediate of the Krebs cycle. This is known as anaplerosis, the replenishment of Krebs cycle intermediates. By directly feeding into the Krebs cycle at the level of succinyl-CoA, DDDA can enhance the cycle's capacity for energy production.
-
Medium-Chain Triglycerides (MCTs): MCTs are rapidly hydrolyzed in the gut into medium-chain fatty acids (MCFAs). Unlike long-chain fatty acids, MCFAs are absorbed directly into the portal circulation and transported to the liver for rapid β-oxidation. This process generates a significant amount of acetyl-CoA, which can then enter the Krebs cycle for energy production or be converted into ketone bodies, providing an alternative fuel source for the brain and other tissues.
Quantitative Comparison of Metabolic Effects
The following tables summarize key quantitative data from studies evaluating the metabolic effects of DDDA and MCTs. It is important to note that direct head-to-head clinical trials are limited; therefore, this comparison is synthesized from studies comparing each substrate to long-chain triglycerides (LCTs) or other substrates like glucose.
Table 1: Comparison of Oxidation Rates and Energy Expenditure
| Parameter | This compound (C12 DA) | Medium-Chain Triglycerides (MCTs) | Long-Chain Triglycerides (LCTs) - Control |
| Oxidation Rate | Promptly oxidized; a minimum of 21.9% ± 8.3% of the administered dose recovered as expired CO2[1] | Rapidly oxidized[2] | Ineffective in promoting their own oxidation after oral administration[1] |
| Energy Expenditure | Data not available in direct comparison | Greater energy expenditure compared to LCTs[3] | Baseline |
| Fat Oxidation | Increased total fat oxidation (DDDA + endogenous lipids) compared to glucose[1] | Greater fat oxidation compared to LCTs | Baseline |
Table 2: Effects on Carbohydrate Metabolism
| Parameter | This compound (C12 DA) | Medium-Chain Triglycerides (MCTs) | Long-Chain Triglycerides (LCTs) - Control |
| Carbohydrate Oxidation | Increased by 28% over basal (significantly lower than LCT)[1] | No significant alteration in carbohydrate utilization during exercise when carbohydrate stores are normal[4] | Increased by 54% over basal[1] |
| Respiratory Quotient (RQ) | Increased by 3.0% over basal (significantly lower than LCT)[1] | No significant change during exercise compared to a carbohydrate meal[4] | Increased by 5.8% over basal[1] |
| Glucose Sparing Effect | Significant sparing effect on glucose[1] | No significant muscle glycogen sparing during exercise[4] | Less glucose sparing compared to DDDA[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Experimental Protocol 1: Oral Administration and Indirect Calorimetry for this compound vs. Long-Chain Triglycerides
-
Objective: To investigate the interaction between glucose and this compound (C12 DA) or long-chain triglyceride (LCT) metabolism after oral administration.
-
Subjects: Five healthy volunteers.
-
Methodology:
-
Test Meals: Two test meals were administered on separate occasions. Each meal contained either dodecanedioic acid or LCTs, along with glucose and amino acids.
-
Tracer Administration: A tracer amount of 14C-dodecanedioic acid was added to the C12 meal to measure its oxidation rate.
-
Measurements:
-
Blood samples were collected for 360 minutes to measure plasma levels of glucose, insulin, and C12.
-
Expired air was collected to measure 14CO2, allowing for the estimation of C12 oxidation.
-
Indirect calorimetry was performed throughout the study to determine the respiratory quotient (RQ) and carbohydrate and fat oxidation rates.[1]
-
-
Experimental Protocol 2: Oral Administration and Metabolic Monitoring for Medium-Chain Triglycerides
-
Objective: To test the uptake and metabolism of oral MCTs in healthy individuals.
-
Subjects: Healthy volunteers.
-
Methodology:
-
Fasting: Subjects undergo a fasting period to establish baseline metabolic parameters.
-
MCT Administration: A defined dose of oral MCTs is administered.
-
Measurements:
-
Breath samples are collected to measure 13CO2 enrichment, indicating the rate of MCT oxidation (using 13C-labeled MCTs).
-
Blood samples are drawn to measure the enrichment of 13C in plasma fatty acids within various lipid fractions (triglycerides, phospholipids, cholesterol esters, etc.) to trace the metabolic fate of the ingested MCTs.
-
-
Washout Period: A washout period of at least one week is implemented between tests to ensure the clearance of the tracer.
-
Metabolic Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct metabolic pathways of this compound and medium-chain triglycerides.
References
- 1. Comparison between dodecanedioic acid and long-chain triglycerides as an energy source in liquid formula diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Energy metabolism of medium-chain triglycerides versus carbohydrates during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dodecanedioate Measurement in Clinical Research: Assessing Reproducibility and Accuracy
For researchers, scientists, and professionals in drug development, the precise and reliable measurement of endogenous molecules is paramount. Dodecanedioate (DDDA), a twelve-carbon dicarboxylic acid, is gaining attention as a potential biomarker in various metabolic and disease-related studies. This guide provides an objective comparison of the primary analytical methods for DDDA quantification in clinical samples, focusing on their reproducibility and accuracy, supported by available experimental data.
This compound plays a role in energy metabolism, particularly as an alternative fuel source that can replenish the Krebs cycle. Its metabolic pathway is linked to fatty acid oxidation. The accurate measurement of DDDA in biological matrices such as plasma and urine is crucial for understanding its physiological and pathological significance. The two most prominent analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, selectivity, and the nature of the clinical study. Both methods typically require a sample preparation step involving extraction and derivatization to enhance the analyte's volatility (for GC-MS) or ionization efficiency (for LC-MS/MS).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase, followed by highly selective mass-based detection. |
| Sample Derivatization | Typically required to increase the volatility and thermal stability of dicarboxylic acids. Common agents include silylating agents (e.g., BSTFA) or esterification agents (e.g., butanolic HCl). | Often employed to improve ionization efficiency and chromatographic retention. |
| Reproducibility (Precision) | For dicarboxylic acids, reported Relative Standard Deviation (RSD) is generally ≤ 10-15%.[1] | For dicarboxylic acids and other small molecules, reported RSD is typically ≤ 7.5-15%.[2] |
| Accuracy | Generally provides good accuracy, with recoveries often in the range of 90-110%. | Considered highly accurate, with recoveries typically within 85-115%. |
| Limit of Detection (LOD) | Can achieve low limits of detection, often in the low ng/mL range. | Generally offers superior sensitivity with LODs in the sub-ng/mL to pg/mL range. |
| Selectivity | High selectivity, especially with selected ion monitoring (SIM). | Very high selectivity and specificity due to the use of multiple reaction monitoring (MRM). |
| Throughput | Can be lower due to longer run times and more extensive sample preparation. | Generally offers higher throughput, especially with modern UHPLC systems. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of clinical studies. Below are generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS.
GC-MS Protocol for this compound Analysis
-
Sample Preparation:
-
Extraction: Acidify the biological sample (e.g., plasma, urine) and perform a liquid-liquid extraction with an organic solvent like ethyl acetate or methyl-tert-butyl ether.
-
Derivatization: Evaporate the organic extract to dryness and add a derivatizing agent. For example, incubate with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl esters.[2]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Utilize a capillary column suitable for separating fatty acid methyl esters or silyl derivatives.
-
Oven Temperature Program: A programmed temperature gradient is used to elute the analytes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
LC-MS/MS Protocol for this compound Analysis
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, precipitate proteins using a cold organic solvent like acetonitrile.
-
Extraction: A solid-phase extraction (SPE) or liquid-liquid extraction may be employed for sample cleanup and concentration.
-
Derivatization (Optional but common): While direct analysis is possible, derivatization can improve sensitivity.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Employ a reverse-phase C18 column for separation.
-
Mobile Phase: A gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometer: Operate with an electrospray ionization (ESI) source, usually in negative ion mode for carboxylic acids. Quantification is performed using multiple reaction monitoring (MRM) for high specificity.
-
Visualizing the Context: Metabolic Pathways and Experimental Workflow
To better understand the role of this compound and the process of its measurement, the following diagrams are provided.
Metabolic pathway of this compound.
The diagram above illustrates the origin of this compound from the ω-oxidation of long-chain fatty acids and its subsequent catabolism via β-oxidation within the mitochondria to produce acetyl-CoA and succinyl-CoA, which then enter the Krebs cycle to generate energy.
General experimental workflow for DDDA measurement.
This workflow diagram outlines the key steps involved in the measurement of this compound from clinical samples, from initial sample preparation to final data analysis, highlighting the two primary analytical techniques.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound in clinical studies. LC-MS/MS generally offers higher sensitivity and throughput, making it well-suited for large-scale clinical trials where low concentrations of the analyte are expected. GC-MS, while potentially requiring more extensive sample preparation, remains a robust and accurate method. The selection of the most appropriate technique will depend on the specific requirements of the study, including the desired level of sensitivity, the number of samples, and the available instrumentation. For any chosen method, rigorous validation of its reproducibility and accuracy is essential to ensure the generation of reliable and meaningful clinical data.
References
In vivo validation of the insulin-sensitizing effects of dodecanedioate supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo insulin-sensitizing effects of dodecanedioate (DC12) supplementation with the established first-line therapy for type 2 diabetes, metformin. The information presented is based on available preclinical data and is intended to inform research and development in the field of metabolic diseases.
Comparative Efficacy in Preclinical Models
This compound, a naturally occurring dicarboxylic acid, has emerged as a potential therapeutic agent for metabolic disorders due to its favorable metabolic properties. Studies in rodent models of diet-induced obesity and insulin resistance have demonstrated its capacity to improve glucose homeostasis. In parallel, metformin remains the gold standard for oral hypoglycemic agents, with a well-documented history of improving insulin sensitivity.
While direct head-to-head comparative studies are limited, an analysis of individual preclinical trials in similar models of high-fat diet-induced obesity in rats allows for an indirect comparison of their insulin-sensitizing effects.
Table 1: Comparison of Insulin-Sensitizing Effects of this compound and Metformin in High-Fat Diet-Induced Obese Rats
| Parameter | This compound Supplementation | Metformin Treatment |
| Animal Model | Wistar rats on a high-fat diet | Sprague-Dawley and Wistar rats on a high-fat diet |
| Dosage | 100 mg/kg/day | 320-500 mg/kg/day |
| Duration | 8 weeks | 4-10 weeks |
| Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance | Improved glucose tolerance[1][2] |
| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | Significantly reduced[2] | Significantly reduced[2][3] |
| Fasting Blood Glucose | Trend towards reduction | Significantly reduced[2] |
| Fasting Insulin | Significantly reduced | Reduced[4] |
| Body Weight | Significant reduction in weight gain | Reduction in body weight[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and metformin.
Oral Glucose Tolerance Test (OGTT) in Rats
The OGTT is a standard procedure to assess the ability of an organism to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose tolerance.
Procedure:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are fed a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group is maintained on a standard chow diet. Prior to the test, rats are fasted overnight (approximately 12-16 hours) with free access to water[6].
-
Baseline Blood Collection: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose and insulin levels.
-
Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage[6].
-
Serial Blood Sampling: Subsequent blood samples are collected from the tail vein at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose load[6].
-
Biochemical Analysis: Blood glucose concentrations are measured using a glucometer. Plasma or serum is separated for insulin measurement using an ELISA kit.
-
Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to quantify the overall glucose excursion and insulin response.
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
HOMA-IR is a calculated index used to estimate insulin resistance from fasting plasma glucose and insulin concentrations.
Calculation:
The HOMA-IR index is calculated using the following formula:
HOMA-IR = (Fasting Insulin (μU/L) x Fasting Glucose (mmol/L)) / 22.5[7]
A higher HOMA-IR value is indicative of greater insulin resistance.
Proposed Mechanisms of Action and Signaling Pathways
The insulin-sensitizing effects of this compound and metformin are mediated through distinct yet potentially overlapping molecular pathways.
This compound: A Potential Role for Citrate Transport
The precise mechanism by which this compound improves insulin sensitivity is still under investigation. However, evidence suggests a potential link to the transport of citrate, a key molecule in cellular metabolism. This compound may influence the mitochondrial citrate carrier (CIC), which facilitates the transport of citrate from the mitochondria to the cytosol[8][9][10]. Cytosolic citrate is a precursor for fatty acid synthesis and can also allosterically regulate key enzymes in glycolysis and gluconeogenesis. By modulating intracellular citrate levels, this compound may indirectly influence insulin signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. High-fat diet induced insulin resistance in pregnant rats through pancreatic pax6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Elderly rats fed with a high-fat high-sucrose diet developed sex-dependent metabolic syndrome regardless of long-term metformin and liraglutide treatment [frontiersin.org]
- 4. Metformin - Wikipedia [en.wikipedia.org]
- 5. A Possible Mechanism of Metformin in Improving Insulin Resistance in Diabetic Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Validation of HOMA-IR in a model of insulin-resistance induced by a high-fat diet in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mitochondrial citrate/isocitrate carrier plays a regulatory role in glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mitochondrial Citrate Carrier SLC25A1/CIC and the Fundamental Role of Citrate in Cancer, Inflammation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mitochondrial citrate carrier (CIC) is present and regulates insulin secretion by human male gamete - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Species-Specific Responses to Dodecanedioate: A Comparative Transcriptomic Approach
For researchers, scientists, and drug development professionals, understanding the cellular and metabolic responses to dicarboxylic acids like dodecanedioate is crucial for various applications, from bioremediation to novel therapeutic development. This guide provides a comparative overview of the transcriptomic landscapes in different organisms when exposed to this compound, highlighting species-specific metabolic and stress-response pathways. Due to a lack of direct comparative transcriptomic studies on this compound, this guide synthesizes data from related compounds and established metabolic pathways to infer and compare potential species-specific responses.
Executive Summary
This compound, a 12-carbon dicarboxylic acid, serves as a carbon source for various microorganisms. Its metabolism primarily involves initial activation and subsequent degradation via the β-oxidation pathway. Transcriptomic analyses, though not directly comparing species' responses to this compound, suggest that different organisms employ distinct regulatory and metabolic strategies to utilize this compound. This guide explores these differences, drawing on transcriptomic data from dodecane degradation in bacteria and the known metabolic pathways of dicarboxylic acids.
Comparative Transcriptomic Analysis: Insights from Dodecane Degradation
Table 1: Summary of Upregulated Genes in Acinetobacter venetianus RAG-1 in Response to Dodecane
| Gene Category | Key Genes/Enzymes | Putative Function in this compound Metabolism |
| Alkane Oxidation | Alkane monooxygenases (alkMa, alkMb) | Initial oxidation of alkanes to corresponding alcohols and subsequently to aldehydes and fatty acids. |
| Fatty Acid Metabolism | Acyl-CoA synthetases, β-oxidation pathway enzymes | Activation of this compound to its CoA derivative and subsequent degradation. |
| Stress Response | Chaperones, oxidative stress proteins | Management of cellular stress induced by metabolic intermediates. |
| Transport | Permeases, outer membrane proteins | Uptake of this compound and related compounds. |
This table is based on inferred functions related to this compound metabolism, extrapolated from dodecane transcriptomic data.
Metabolic Pathways of this compound Degradation
The primary route for this compound degradation in most organisms is initiated by ω-oxidation of the corresponding fatty acid, followed by β-oxidation.
ω-Oxidation Pathway
Long-chain fatty acids can be oxidized at their terminal methyl group (ω-carbon), a process known as ω-oxidation. This pathway is an alternative to β-oxidation and is crucial for the metabolism of dicarboxylic acids.[1][2] It typically occurs in the endoplasmic reticulum in eukaryotes.[2]
The key steps are:
-
Hydroxylation: A hydroxyl group is introduced at the ω-carbon by a cytochrome P450 monooxygenase.[2]
-
Oxidation to Aldehyde: The hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase.[3]
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, forming the dicarboxylic acid (e.g., this compound).[3]
β-Oxidation of Dicarboxylic Acids
Once formed, this compound is catabolized through the β-oxidation pathway, similar to fatty acids. This process occurs in peroxisomes and mitochondria.[4][5] Each cycle of β-oxidation shortens the dicarboxylic acid by two carbons, releasing acetyl-CoA.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. byjus.com [byjus.com]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dodecanedioic Acid: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information
This document provides a comprehensive guide to the proper handling and disposal of dodecanedioate, also known as dodecanedioic acid (DDDA), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. While dodecanedioic acid presents a low environmental hazard, proper disposal protocols are mandatory to mitigate risks, primarily serious eye irritation.
Summary of Key Data
While specific quantitative disposal limits are determined by local, state, and federal regulations, the following table summarizes the essential safety and handling information for dodecanedioic acid. Users must consult their institution's environmental health and safety (EHS) office for guidance on local disposal regulations.
| Parameter | Value/Information | Source |
| Primary Hazard | Causes serious eye irritation (H319) | [1][2][3] |
| Other Hazards | May cause skin and respiratory tract irritation. Combustible solid; dust may form explosive mixtures with air. | [1][4] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves, lab coat. Respiratory protection if dust is generated. | [5][6] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases. | [4][5] |
| Environmental Hazard | Low potential for environmental hazard. Readily biodegradable. | [2] |
| EPA Hazardous Waste Status | Not typically classified as a federal hazardous waste. However, state and local regulations may vary. The generator is responsible for proper classification. | [2][5] |
Experimental Protocols for Disposal
The following step-by-step procedures outline the recommended protocol for the disposal of dodecanedioic acid from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the dodecanedioic acid waste is pure or mixed with other chemicals. If it is mixed, the disposal procedure must account for the hazards of all components.
-
Segregate the Waste: Do not mix dodecanedioic acid waste with incompatible materials such as strong oxidizing agents, reducing agents, or bases.[4][5]
-
Container Labeling: Use a clearly labeled, sealed container for solid dodecanedioic acid waste. The label should include "Dodecanedioic Acid Waste," the date, and the name of the generating laboratory or researcher.
Step 2: Spill Management and Cleanup
In the event of a spill, follow these procedures:
-
Ensure Proper Ventilation: Work in a well-ventilated area to minimize the inhalation of dust.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. If there is a significant amount of dust, a respirator may be necessary.[5][6]
-
Contain the Spill: For solid dodecanedioic acid, carefully sweep the material to avoid generating dust.[1][5]
-
Collect the Spilled Material: Place the swept-up solid into a designated and labeled waste container.
-
Clean the Area: After removing the bulk material, clean the affected surface with soap and water.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, gloves) that are contaminated with dodecanedioic acid should be placed in the designated solid waste container.
Step 3: Final Disposal Procedure
-
Consult Local Regulations: Before final disposal, consult your institution's EHS department or local waste management authority to understand the specific regulations for non-hazardous solid chemical waste.[2][4][5]
-
Package for Disposal: Ensure the waste container is securely sealed and properly labeled.
-
Arrange for Pickup: Contact your institution's hazardous waste management service to arrange for the pickup and disposal of the container. Do not dispose of solid dodecanedioic acid in the regular trash or down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of dodecanedioic acid.
References
Personal protective equipment for handling Dodecanedioate
Essential Safety and Handling Guide for Dodecanedioate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for research and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. This compound is classified as a hazardous substance that can cause serious eye, skin, and respiratory irritation[1][2][3].
| PPE Category | Equipment Specification | Standard/Regulation |
| Eye & Face Protection | Chemical safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, PVC). | Follow manufacturer's specifications for chemical compatibility. |
| Body Protection | Laboratory coat or chemical-resistant coveralls. | Wear appropriate protective clothing to prevent skin exposure[4]. |
| Respiratory Protection | NIOSH/MSHA approved respirator with dust cartridge. | Required when engineering controls are insufficient or during spill cleanup[4]. |
Operational Plan: Safe Handling of this compound
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood or a local exhaust ventilation system is highly recommended to prevent dust dispersion[3].
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[3].
-
Material Review: Before starting any work, review the Safety Data Sheet (SDS) for this compound.
Handling Procedure
-
Avoid Dust: Handle the compound carefully to avoid generating dust[3].
-
Personal Contact: Avoid all direct contact with the skin and eyes and prevent inhalation[1][3]. Open cuts or irritated skin should not be exposed to the material[1].
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, or smoking[4].
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents and reducing agents[3].
Emergency and Disposal Plan
Accidental Release Measures
-
Minor Spills:
-
Restrict access to the area.
-
Wear full PPE as specified in the table above.
-
Clean up spills immediately, avoiding dust generation[1].
-
Collect the spilled material using a method that does not disperse dust (e.g., gently sweeping or using a HEPA-filtered vacuum).
-
Place the collected material into a suitable, labeled, and closed container for disposal[2].
-
-
Major Spills:
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists[2][5]. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms develop[2][5]. |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur[5]. |
Disposal Plan
-
Waste Collection: Dispose of this compound and any contaminated materials in a designated, labeled, and sealed container.
-
Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Do not let the chemical enter drains[2]. Contact a licensed professional waste disposal service to dispose of this material.
-
Containers: Empty containers may retain product residue and should be treated as hazardous waste[1].
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
